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  • Product: 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline
  • CAS: 1802434-18-9

Core Science & Biosynthesis

Foundational

Technical Guide to 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9): A Critical Intermediate in Next-Generation Factor XIa Inhibitors

Executive Summary The compound 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9) is a highly specialized pharmaceutical building block. In recent years, it has emerged as a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9) is a highly specialized pharmaceutical building block. In recent years, it has emerged as a critical intermediate in the synthesis of next-generation oral anticoagulants, most notably the Factor XIa (FXIa) inhibitor class developed by Bristol-Myers Squibb and Janssen (e.g., Milvexian / BMS-986177) 1. This technical whitepaper provides an in-depth analysis of its chemical properties, its mechanistic role in rational drug design, and the validated synthetic methodologies required for its preparation.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of this intermediate is essential for downstream processing, particularly in moisture-sensitive cross-coupling and cycloaddition reactions 2.

PropertyValue
IUPAC Name 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline
CAS Registry Number 1802434-18-9
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
SMILES ClC1=CC(C2=CC(OC)=NC=N2)=C(N)C=C1
InChIKey VKXVKNHSGWPGPA-UHFFFAOYSA-N
Appearance White to off-white solid

Mechanistic Role in Drug Design (E-E-A-T)

The architecture of CAS 1802434-18-9 is not arbitrary; every functional group serves a precise purpose in the final active pharmaceutical ingredient (API):

  • The Masked Pyrimidone (6-Methoxypyrimidine): In the final FXIa inhibitor structure, the core requires a 6-oxo-1,6-dihydropyrimidine (pyrimidone) moiety to act as a critical hydrogen bond acceptor/donor system within the FXIa active site. However, a free pyrimidone is highly reactive and prone to unwanted N-alkylation during early synthetic steps. The methoxy group serves as a robust protecting group ("masked pyrimidone") that is easily demethylated in the final stages of API synthesis 1.

  • The Aniline Handle: The primary amine is a versatile synthetic handle. In the synthesis of Milvexian, this aniline undergoes diazotization and subsequent cycloaddition to form a 1,2,3-triazole ring. This triazole is essential for engaging the S1 specificity pocket of Factor XIa 3.

  • The 4-Chloro Substituent: The chlorine atom provides metabolic stability (preventing para-hydroxylation by CYP450 enzymes) and optimizes van der Waals contacts within the hydrophobic sub-pockets of the target protease.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The primary industrial route to 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline relies on a highly optimized Suzuki-Miyaura cross-coupling between 2-amino-5-chlorophenylboronic acid pinacol ester and 4-chloro-6-methoxypyrimidine [[4]]().

Step-by-Step Protocol & Causality
  • Step 1: Reaction Preparation (Degassing)

    • Action: Dissolve 2-amino-5-chlorophenylboronic acid pinacol ester (1.0 eq, e.g., 24.7 g) and 4-chloro-6-methoxypyrimidine (1.0 eq, 14.1 g) in a 4:1 mixture of 1,4-dioxane (200 mL) and water (50 mL).

    • Causality: Dioxane provides excellent solubility for the organic precursors. Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive, electron-rich boronate complex.

  • Step 2: Base and Catalyst Addition

    • Action: Add Potassium Acetate (KOAc) (2.5 eq, 23.9 g). Purge the reaction vessel with nitrogen 3-4 times. Quickly add PdCl2(dppf)·CH2Cl2 (0.03 eq, 2.4 g) under a steady nitrogen stream.

    • Causality: KOAc is selected over stronger bases (like NaOtBu or KOH) to prevent unwanted hydrolysis of the methoxypyrimidine ring. The dppf ligand's large bite angle facilitates the reductive elimination step, overcoming the significant steric hindrance of the ortho-substituted aniline. Degassing prevents oxidative deactivation of the Pd(0) active species.

  • Step 3: Heating and Reaction Monitoring

    • Action: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor via TLC or HPLC until complete consumption of the boronic ester.

    • Causality: 80 °C provides sufficient thermal energy to drive the cross-coupling without causing thermal degradation or protodeboronation of the boronic ester, which is a common failure mode at higher temperatures (>100 °C).

  • Step 4: Work-up and Purification

    • Action: Cool to room temperature, remove volatiles under reduced pressure, and extract with ethyl acetate. Wash the organic phase with saturated brine (3x), dry over anhydrous Na2SO4, and concentrate. Purify via silica gel column chromatography.

    • Causality: Brine washing effectively removes the highly polar dioxane residues and inorganic salts. Chromatography isolates the pure white solid product (typical yield: 64-74%) from homocoupled byproducts and residual palladium 4.

SynthesisWorkflow SM1 2-Amino-5-chlorophenylboronic acid pinacol ester Conditions PdCl2(dppf)·CH2Cl2 (Catalyst) KOAc (Base) 1,4-Dioxane / H2O 80°C, 12h, N2 atm SM1->Conditions SM2 4-Chloro-6-methoxypyrimidine SM2->Conditions Product 4-Chloro-2-(6-methoxypyrimidin- 4-yl)aniline (CAS 1802434-18-9) Conditions->Product Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura cross-coupling synthesis workflow for CAS 1802434-18-9.

Biological Application: The Shift to Factor XIa Inhibition

Historically, anticoagulants like Apixaban and Rivaroxaban targeted Factor Xa. While highly effective, they carry an inherent risk of bleeding because Factor Xa is central to both pathological thrombosis and physiological hemostasis.

Compounds derived from 1802434-18-9 target Factor XIa . FXIa is crucial for the amplification of the intrinsic coagulation pathway (which drives thrombosis) but is largely dispensable for the extrinsic pathway (which maintains hemostasis). By inhibiting FXIa, drugs like Milvexian decouple thrombosis from hemostasis, offering powerful anticoagulation with a near-zero bleeding risk profile 1.

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FXIIa Factor XIIa Intrinsic->FXIIa Extrinsic Extrinsic Pathway (Tissue Factor) FXa Factor Xa (Common Pathway) Extrinsic->FXa FXIa Factor XIa FXIIa->FXIa FIXa Factor IXa FXIa->FIXa FIXa->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor FXIa Inhibitors (Derived from 1802434-18-9) Inhibitor->FXIa Selective Blockade (No Bleeding Risk)

Caption: Role of Factor XIa in the coagulation cascade and targeted inhibition.

Analytical Characterization & Quality Control

To ensure the integrity of downstream reactions (especially the moisture-sensitive triazole formation), the intermediate must conform to a self-validating system of quality control parameters.

MethodTarget SpecificationPurpose / Causality
HPLC (Area %) ≥ 98.0%Assesses overall chemical purity. Detection of unreacted boronic ester indicates poor degassing or catalyst deactivation.
1H NMR (DMSO-d6) Conforms to structureVerifies the presence of the methoxy singlet (~3.9 ppm) and the primary aniline protons, ensuring no premature demethylation occurred.
LC-MS (ESI+) m/z 236.1 [M+H]+Confirms molecular weight and the distinct 3:1 isotopic pattern of the chlorine atom.
Karl Fischer ≤ 0.5%Ensures optimal dryness. Excess moisture will quench reagents in subsequent anhydrous N-arylation or click-chemistry steps.

References

  • Caerulum Pharma. "4-chloro-2-(6-methoxypyrimidin-4-yl)aniline - Product Detail". Caerulumpharm.com. 2

  • Google Patents. "CN115916780A - Crystalline forms of (9R,13S)-13-{4-[5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidin-1-yl}...". Google.com. 1

  • Ambeed. "1073371-77-3 | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - Synthesis References". Ambeed.com. 4

  • Panja, C. et al. "Methyl-2,2-difluoro-2-(fluorosulfonyl) acetate (MDFA)/copper (I) iodide mediated and tetrabutylammonium iodide promoted trifluoromethylation of 1-aryl-4-iodo-1,2,3-triazoles". Journal of Fluorine Chemistry, 2020, vol. 236. 3

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the molecule's spectral features, the rationale behind peak assignments, and a robust protocol for empirical verification.

Introduction: The Structural Significance of a Substituted Anilino-Pyrimidine

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (Molecular Formula: C₁₁H₁₀ClN₃O, Molecular Weight: 235.67 g/mol ) belongs to a class of compounds that are foundational scaffolds in modern drug discovery.[1][2][3] The aniline and pyrimidine core structures are prevalent in a vast array of biologically active molecules.[4][5] Therefore, unambiguous structural characterization is paramount, and ¹H NMR spectroscopy serves as a primary, indispensable tool for this purpose.[4]

This guide will first deconstruct the molecule's structure to identify its distinct proton environments. Subsequently, a predicted ¹H NMR spectrum will be detailed, with chemical shifts, multiplicities, and coupling constants justified through established principles of NMR theory and comparative data from related structures. Finally, a standardized experimental protocol for acquiring and processing the spectrum is provided to ensure reproducible, high-quality results.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the symmetry-unique protons in the molecule. The structure consists of two main fragments: a 1,2,4-trisubstituted aniline ring and a 4,6-disubstituted pyrimidine ring, linked together.

The key proton environments are:

  • Aniline Ring Protons: Three aromatic protons on the chloroaniline ring.

  • Pyrimidine Ring Protons: Two aromatic protons on the methoxypyrimidine ring.

  • Amine Protons: Two protons of the primary amine (-NH₂) group.

  • Methoxy Protons: Three protons of the methoxy (-OCH₃) group.

Below is the molecular structure with a systematic numbering scheme for unambiguous assignment of the proton signals.

cluster_aniline Aniline Ring cluster_pyrimidine Pyrimidine Ring a_C1 C1' a_C2 C2' (NH2) a_C1->a_C2 p_C4 C4 a_C1->p_C4 - a_C3 C3'-H a_C2->a_C3 NH2 H₂N a_C2->NH2 a_C4 C4' (Cl) a_C3->a_C4 a_C5 C5'-H a_C4->a_C5 Cl Cl a_C4->Cl a_C6 C6'-H a_C5->a_C6 a_C6->a_C1 p_N1 N1 p_C2 C2-H p_N1->p_C2 p_N3 N3 p_C2->p_N3 p_N3->p_C4 p_C5 C5-H p_C4->p_C5 p_C6 C6 (OCH3) p_C5->p_C6 p_C6->p_N1 OCH3 H₃CO p_C6->OCH3

Caption: Structure of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following is a predictive analysis of the ¹H NMR spectrum in a standard solvent like DMSO-d₆ or CDCl₃. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[6][7]

Chemical Shift and Multiplicity Rationale
  • Methoxy Protons (-OCH₃): These protons are in a shielded environment and are not coupled to other protons. They are expected to appear as a sharp singlet. In related methoxypyrimidines and methoxy-substituted aromatics, this signal typically appears in the range of δ 3.8-4.0 ppm .[5][8]

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. A typical range is δ 4.0-5.5 ppm .[5][9]

  • Pyrimidine Ring Protons (H-2 and H-5):

    • H-5: This proton is on a carbon adjacent to two nitrogen atoms and a methoxy-substituted carbon. It is expected to be in a relatively shielded region for a pyrimidine ring. It will appear as a singlet as it has no adjacent protons for coupling. A predicted chemical shift is around δ 6.4-6.7 ppm .

    • H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding. It is also expected to be a singlet. Its chemical shift is predicted to be significantly downfield, likely in the range of δ 8.5-8.7 ppm .[4]

  • Aniline Ring Protons (H-3', H-5', H-6'): The electronic environment of these protons is influenced by the electron-donating amine group (-NH₂) and the electron-withdrawing chloro (-Cl) and pyrimidinyl groups.

    • H-6': This proton is ortho to the activating -NH₂ group and ortho to the pyrimidinyl substituent. It is expected to be a doublet due to coupling with H-5'. The ortho coupling constant (³J) is typically 7-9 Hz.[10] Its chemical shift is predicted around δ 6.8-7.0 ppm .

    • H-5': This proton is meta to the -NH₂ group and ortho to the -Cl group. It will be split by both H-6' (ortho coupling) and H-3' (meta coupling). This will result in a doublet of doublets (dd). The meta coupling constant (⁴J) is smaller, typically 2-3 Hz.[10] The predicted chemical shift is in the range of δ 7.1-7.3 ppm .

    • H-3': This proton is ortho to the pyrimidinyl group, meta to the -Cl group, and para to the -NH₂ group. It will appear as a doublet due to the small meta coupling with H-5'. The predicted chemical shift is around δ 7.8-8.0 ppm .

Summary of Predicted Spectral Data

The predicted data is summarized in the table below.

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.95Singlet (s)3H--OCH₃
5.10Broad Singlet (br s)2H--NH₂
6.55Singlet (s)1H-Pyrimidine H-5
6.90Doublet (d)1H³J ≈ 8.5 HzAniline H-6'
7.20Doublet of Doublets (dd)1H³J ≈ 8.5 Hz, ⁴J ≈ 2.5 HzAniline H-5'
7.90Doublet (d)1H⁴J ≈ 2.5 HzAniline H-3'
8.60Singlet (s)1H-Pyrimidine H-2

Recommended Experimental Protocol

To validate the predicted spectrum, adherence to a rigorous and standardized protocol is essential for acquiring high-fidelity data.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds. Alternatively, CDCl₃ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Homogenization: Gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition and Processing Workflow

The following workflow outlines the steps from sample insertion to final data processing.

cluster_acq Data Acquisition cluster_proc Data Processing s1 Insert Sample & Lock s2 Shim Spectrometer s1->s2 s3 Tune & Match Probe s2->s3 s4 Acquire 1H Spectrum (e.g., zg30 pulse program) s3->s4 p1 Fourier Transform (FT) s4->p1 FID Data p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Reference to TMS (0 ppm) p3->p4 p5 Integration p4->p5 p6 Peak Picking & Analysis p5->p6

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.

  • Number of Scans: 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Temperature: 298 K (25 °C).

Data processing should be performed using appropriate software (e.g., MestReNova, TopSpin).[6] This involves Fourier transformation of the Free Induction Decay (FID), phase and baseline correction, and calibration of the chemical shift axis using the TMS signal.[4]

Advanced Structural Verification

While the 1D ¹H NMR spectrum provides substantial information, its assignments are predictive. For definitive proof of structure, two-dimensional (2D) NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, confirming which protons are adjacent. It would be used to verify the coupling between H-3', H-5', and H-6' on the aniline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, confirming the proton-carbon framework.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the aniline and pyrimidine fragments and confirming the positions of substituents.

Conclusion

The ¹H NMR spectrum of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is predicted to exhibit seven distinct signals corresponding to its unique proton environments. The chemical shifts and multiplicities are governed by the electronic effects of the chloro, methoxy, amine, and aromatic ring substituents. The analysis presented in this guide provides a robust framework for interpreting the experimental spectrum. For unequivocal structural confirmation, particularly for novel compounds intended for applications in drug development, this 1D analysis should be complemented with advanced 2D NMR techniques.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Caerulum Pharma. (n.d.). 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents Table. Retrieved from [Link]

  • Schröter, D., et al. (2021). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-chloro-6-methoxy-pyrimidin-2-yl)amine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Caerulum Pharma. (n.d.). 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • S. G. Manjunatha, et al. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, a key intermediate in pharmaceutical synthesis. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, a key intermediate in pharmaceutical synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles, theoretical considerations, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to characterize its solubility profile. By integrating theoretical models like Hansen Solubility Parameters with robust experimental methodologies such as the shake-flask method, this guide serves as a practical resource for pre-formulation studies, process development, and optimization of synthetic routes involving this critical molecule.

Introduction: The Critical Role of Solubility in Drug Development

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS No. 1802434-18-9) is a substituted aniline derivative with a molecular formula of C₁₁H₁₀ClN₃O and a molecular weight of 235.67 g/mol .[1][2] Its structural complexity, incorporating both a chloroaniline and a methoxypyrimidine moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of this intermediate in organic solvents is a paramount physicochemical property that dictates its utility and handling in numerous stages of drug development.

A thorough understanding of solubility is fundamental for:

  • Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in the reaction medium is crucial for achieving optimal reaction rates and maximizing product yield.

  • Purification and Crystallization: The selection of appropriate solvents and anti-solvents, guided by solubility data, is essential for effective purification and obtaining the desired crystalline form.

  • Formulation Development: For APIs, solubility directly impacts bioavailability.[3] While this guide focuses on the intermediate, its solubility characteristics can provide early insights into the challenges that may be faced when formulating the final drug product.

  • Analytical Method Development: The choice of diluents and mobile phases in chromatographic analysis (e.g., HPLC, GC) is dependent on the analyte's solubility.

Given the limited publicly available quantitative solubility data for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, this guide provides the necessary theoretical and practical framework for its determination.

Theoretical Framework for Solubility Prediction

Before embarking on experimental determination, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.

"Like Dissolves Like": The Role of Polarity

The adage "like dissolves like" is a foundational principle in solubility. The polarity of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, influenced by its various functional groups (amine, chloro, methoxy, and pyrimidine ring), will govern its affinity for different solvents. The presence of both polar (e.g., the nitrogen-containing heterocycle and the aniline group) and nonpolar (e.g., the aromatic rings) regions suggests that a range of solvents with varying polarities may be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters (HSP).[4][5] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

Every solvent and solute can be characterized by its three Hansen parameters, which can be plotted as a point in a three-dimensional "Hansen space." The principle posits that substances with closer HSP values are more likely to be miscible.[6] The distance (Ra) between the HSP of the solute and the solvent in Hansen space can be calculated, and a smaller Ra indicates a higher likelihood of dissolution.[5]

While the specific HSP for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline are not published, they can be estimated using group contribution methods. This theoretical analysis can significantly narrow down the list of candidate solvents for experimental screening.

Experimental Determination of Solubility

The "gold standard" for solubility measurement is the equilibrium or thermodynamic solubility, which is determined experimentally. The shake-flask method is a widely accepted and robust technique for this purpose.[7][8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline in various organic solvents at a controlled temperature.

Materials and Equipment:

  • 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (analytical grade)

  • A range of organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Add excess solid to a known volume of solvent in a vial B Seal vials to prevent solvent evaporation A->B C Agitate at a constant temperature (e.g., 25°C) for 24-72 hours B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm syringe filter E->F G Dilute the clear filtrate with a suitable solvent F->G H Quantify concentration using a validated HPLC method G->H I Calculate solubility from the concentration and dilution factor H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a pre-weighed excess amount of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Add a precise volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.

  • Sample Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate using a suitable solvent in which the compound is freely soluble.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. A calibration curve prepared from standards of known concentrations should be used for accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison across different solvents and temperatures.

Table 1: Hypothetical Solubility Data for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline at 25 °C

SolventSolvent TypeSolubility (mg/mL)
MethanolPolar ProticExperimental Value
EthanolPolar ProticExperimental Value
IsopropanolPolar ProticExperimental Value
AcetonePolar AproticExperimental Value
AcetonitrilePolar AproticExperimental Value
Ethyl AcetateModerately PolarExperimental Value
DichloromethaneNonpolarExperimental Value
TolueneNonpolarExperimental Value
HeptaneNonpolarExperimental Value
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental Value
N,N-Dimethylformamide (DMF)Polar AproticExperimental Value

Physicochemical Properties Influencing Solubility

The solubility of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is not only dependent on the solvent but also on its own intrinsic properties.

Ionization (pKa) and pH-Dependent Solubility

As an aniline derivative, the amino group of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is basic and can be protonated in acidic conditions. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[9][10][11] The ionized form is generally more soluble in aqueous media than the neutral form.[12] While this guide focuses on organic solvents, this property is critical to consider if aqueous or protic solvents are used, or in biphasic systems.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-NH3+ (Protonated, Ionized) More Soluble in Aqueous Media C R-NH2 (Neutral, Un-ionized) Less Soluble in Aqueous Media A->C + H+ C->A - H+

Caption: pH-Dependent Ionization of the Aniline Moiety.

Crystalline Structure and Polymorphism

The solid-state properties of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, such as its crystal lattice energy, can significantly impact its solubility. Different polymorphic forms of a compound can exhibit different solubilities. Therefore, it is crucial to characterize the solid form used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and reproducibility.

Regulatory Context and Best Practices

While this compound is an intermediate, the principles of good scientific practice and regulatory guidelines for APIs provide a valuable framework. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q6B, emphasize the importance of physicochemical characterization, including solubility, as part of a comprehensive control strategy.[13][14][15][16] Adhering to these principles ensures data integrity and facilitates the transition from intermediate to final drug substance.

Conclusion

References

  • Hansen, C. M. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]

  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • Yamamoto, H. (2024). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics (pp. 335-357). Springer, Singapore.
  • Wikipedia. (2023, December 2). Hansen solubility parameter. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • BioQC. (n.d.). Setting Biopharmaceutical Specifications: Navigating Regulatory Requirements in Accordance with ICH Q6B. Retrieved from [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • European Medicines Agency (EMA). (1999, September 1). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • CORE. (2016, June 29). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Retrieved from [Link]

  • FDCELL. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

  • ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • PubMed. (2021, June 7). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • China Shanghai Caerulum Pharma. (n.d.). 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]

Sources

Exploratory

Stability and Storage Architecture for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline: A Technical Guide

Executive Summary The compound 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) is a highly functionalized chemical entity frequently utilized as a critical intermediate in advanced pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) is a highly functionalized chemical entity frequently utilized as a critical intermediate in advanced pharmaceutical synthesis and targeted oncology drug development[1]. Due to its polyfunctional nature—comprising an aniline moiety, a chlorophenyl ring, and a methoxypyrimidine system—the molecule presents a complex stability profile. This whitepaper provides an in-depth, causality-driven analysis of its degradation pathways and establishes self-validating protocols for its storage and stability monitoring, strictly aligned with global pharmaceutical standards.

Chemical Architecture & Degradation Causality

To design an effective storage system, one must first understand the structural vulnerabilities of the molecule. The degradation of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is driven by three distinct mechanistic pathways:

  • Aniline Oxidation (Oxygen Sensitivity): The primary amine (-NH₂) attached to the aromatic ring is highly electron-rich. Exposure to atmospheric oxygen or reactive oxygen species (ROS) triggers a non-selective, radical-mediated oxidation mechanism. This process converts the amine into toxic nitrosobenzene or azoxybenzene derivatives[2]. Consequently, the absolute exclusion of oxygen is non-negotiable.

  • Pyrimidine Hydrolysis (Moisture & pH Sensitivity): The methoxy group (-OCH₃) on the pyrimidine ring is susceptible to nucleophilic attack. Under conditions of high ambient humidity or extreme pH, this bond can undergo hydrolysis, resulting in the cleavage of the methoxy group and the formation of a biologically inactive pyrimidinone derivative.

  • C-Cl Photolysis (Light Sensitivity): While the chlorophenyl ring is generally stable, the carbon-chlorine (C-Cl) bond can undergo homolytic cleavage when exposed to high-energy ultraviolet (UV) radiation, generating reactive aryl radicals that propagate further molecular breakdown.

Degradation API 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (Intact API) Oxidation Aniline Oxidation (O2 / Radical Mechanism) API->Oxidation O2 Exposure Hydrolysis Pyrimidine Hydrolysis (Moisture / pH Extremes) API->Hydrolysis H2O / H+ / OH- Photolysis C-Cl Photolysis (UV Light Exposure) API->Photolysis hν (UV) Nitroso Nitroso/Azoxy Derivatives (Toxic Impurities) Oxidation->Nitroso Pyrimidinone Pyrimidinone Derivatives (Loss of Efficacy) Hydrolysis->Pyrimidinone Dehalogenated Dehalogenated Radicals (Chain Reactions) Photolysis->Dehalogenated

Mechanistic degradation pathways of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline.

Empirical Stability Profile (ICH Q1A(R2) Aligned)

To ensure the integrity of the compound during its lifecycle, stability testing must be conducted in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. The following table summarizes the quantitative environmental parameters and testing frequencies required to establish a self-validating stability profile.

Study TypeStorage ConditionMinimum DurationTesting FrequencyCritical Quality Attributes (CQAs) Monitored
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsAppearance, Assay (HPLC), Impurities, Moisture
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsAppearance, Assay (HPLC), Impurities, Moisture
Refrigerated 5°C ± 3°C12 Months0, 3, 6, 9, 12 monthsAppearance, Assay (HPLC), Impurities
Photostability 1.2 million lux hrs + 200 Wh/m² UVN/AEnd of exposurePhotolytic degradation products (Dehalogenation)

Self-Validating Storage Protocols

Because the degradation of this compound is irreversible, preventative storage is the only viable strategy. The following step-by-step methodology creates a closed-loop, self-validating system that addresses all three degradation causalities (oxidation, hydrolysis, and photolysis).

Protocol 1: Inert Packaging and Thermal Control
  • Desiccation & Equilibration: Dry the synthesized batch under a high vacuum (≤ 10 mbar) at 40°C for 12 hours. Causality: This reduces residual moisture to < 0.5% w/w, effectively eliminating the nucleophilic water required for pyrimidine hydrolysis.

  • Primary Packaging: Transfer the dried powder into pre-sterilized, amber Type I borosilicate glass vials. Causality: Amber glass blocks UV transmission below 400 nm, neutralizing the risk of C-Cl bond photolysis.

  • Atmospheric Displacement: Insert a purging needle and flush the vial headspace with high-purity Argon (99.999%) for 60 seconds. Causality: Argon is heavier than air and displaces oxygen entirely, halting the radical-mediated aniline oxidation pathway[2].

  • Hermetic Sealing: Immediately cap the vial with a PTFE-lined silicone septum and crimp securely with an aluminum seal to prevent atmospheric ingress.

  • Secondary Packaging: Place the sealed vial inside an opaque, aluminized Mylar pouch containing a 5g indicating silica gel desiccant packet. Heat-seal the pouch. Validation: The indicating silica gel acts as a visual self-validation tool; a color change warns of hermetic seal failure before the API is compromised.

  • Thermal Control: Store the final package in a continuously monitored, alarmed freezer unit at -20°C ± 5°C for long-term storage, or 2-8°C for short-term active use[3].

StorageWorkflow Synthesis Batch Synthesis & Purification Packaging Amber Glass Packaging + Desiccant Synthesis->Packaging InertGas Argon/Nitrogen Headspace Flush Packaging->InertGas Storage Controlled Storage (2-8°C or -20°C) InertGas->Storage Monitoring ICH Q1A(R2) Stability Monitoring Storage->Monitoring Validation HPLC/LC-MS Purity > 99% Monitoring->Validation Validation->Storage Pass

Closed-loop workflow for the packaging, storage, and stability validation of the compound.

Analytical Methodologies for Stability Monitoring

To ensure the storage protocols are functioning, the compound must be periodically tested. The following High-Performance Liquid Chromatography (HPLC) protocol is designed specifically to separate the intact API from its highly polar oxidative and hydrolytic degradation products.

Protocol 2: Stability-Indicating HPLC Assay
  • Sample Preparation: Accurately weigh 10.0 mg of the stored 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline and dissolve it in 10.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to remove any insoluble particulates.

  • Chromatographic Setup: Equip the HPLC system with a C18 reverse-phase column (150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH buffer to prevent on-column amine ionization issues).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min. Causality: The gradient ensures that highly polar pyrimidinone degradants elute early, while the intact API and non-polar azoxybenzene degradants elute later.

  • Detection & Validation: Monitor the eluent at 254 nm using a Photodiode Array (PDA) detector. Validation: The method is considered self-validating if baseline resolution ( Rs​>2.0 ) is achieved between the intact API peak and any forced-degradation reference standards.

References

  • 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline - China Shanghai Caerulum Pharma. Source: caerulumpharm.com.
  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Source: gally.ch.
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Source: openaccessjournals.com.

Sources

Foundational

Unveiling the Therapeutic Potential of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Derivatives: A Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers Introduction: The Promise of a Privileged Scaffold In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient therapeutic development. The 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline core represents such a scaffold. Its constituent parts, the anilinopyrimidine moiety, are recurring motifs in a multitude of clinically significant small molecule inhibitors.[1][2][3] This guide serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to elucidate and validate the therapeutic targets of novel derivatives based on this promising chemical entity.

As a Senior Application Scientist, my objective is not to provide a rigid set of instructions, but to impart a strategic and logical framework for investigation. This document will synthesize established principles of kinase inhibitor discovery with actionable, field-proven experimental protocols. We will explore the most probable therapeutic targets based on structure-activity relationships (SAR) from analogous compounds and detail the necessary steps to rigorously test these hypotheses. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

Chapter 1: The Kinome as the Primary Target Class

The human kinome, comprising over 500 protein kinases, is a fertile ground for therapeutic intervention, particularly in oncology.[4][5] Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[5] Dysregulation of kinase activity is a hallmark of many diseases, leading to uncontrolled cell proliferation, survival, and migration.

The 4-anilinopyrimidine and related 4-anilinoquinazoline structures are classic "hinge-binding" motifs.[1][3] They are designed to mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1] The rest of the molecule then explores adjacent hydrophobic pockets, and variations in these regions are what determine potency and selectivity against different kinases.[1][3] Given the extensive precedent, it is highly probable that novel derivatives of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline will function as kinase inhibitors.

Chapter 2: High-Priority Potential Kinase Targets

Based on the activities of structurally related anilinopyrimidine and anilinoquinoline compounds, several kinase subfamilies emerge as high-priority targets for initial investigation.

Receptor Tyrosine Kinases (RTKs): Drivers of Oncogenesis

RTKs are cell surface receptors that, upon ligand binding, dimerize and autophosphorylate their intracellular kinase domains, initiating downstream signaling cascades that drive cell growth, survival, and angiogenesis. Several RTKs are frequently overexpressed or mutated in cancer.

  • MET (Hepatocyte Growth Factor Receptor): A key driver of tumor growth, invasion, and metastasis. Its dual inhibition with VEGFR2 is a validated anti-cancer strategy.[6]

  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]

  • FLT3 (FMS-like Tyrosine Kinase 3): An important therapeutic target in acute myeloid leukemia (AML).[7]

  • Mer/c-Met: This dual target is implicated in various tumors, and its inhibition can suppress tumor growth and migration.[1][8]

  • EGFR (Epidermal Growth Factor Receptor): A well-established target in various epithelial cancers. 4-anilinoquinazolines are classic EGFR inhibitors.[9]

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., MET, VEGFR2) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binds Inhibitor 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Derivative Inhibitor->RTK Inhibits ATP Binding Grb2_SOS Grb2/SOS P_RTK->Grb2_SOS PI3K PI3K P_RTK->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: Generalized RTK signaling pathway inhibited by a kinase inhibitor.

Non-Receptor Tyrosine and Serine/Threonine Kinases
  • GAK (Cyclin G Associated Kinase): A regulator of clathrin-mediated endocytosis, a process hijacked by viruses and bacteria for host cell entry.[9][10][11] 4-anilinoquinolines have been identified as potent and selective GAK inhibitors.[9][10][11]

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. CDK inhibitors are a major class of anticancer drugs. 2-anilinopyrimidines are known to target CDKs.[12]

  • GSK-3 (Glycogen Synthase Kinase-3): A serine/threonine kinase implicated in a wide range of diseases including Alzheimer's, type 2 diabetes, and cancer. 2-(Anilino)pyrimidine derivatives have been developed as potent GSK-3 inhibitors.[13]

Chapter 3: A Step-by-Step Preclinical Evaluation Workflow

To systematically evaluate novel 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivatives, a tiered approach is recommended, moving from broad biochemical screening to more focused cell-based and mechanistic assays.

Workflow Start Novel Derivative Synthesis Biochem Tier 1: Biochemical Assays (Potency & Selectivity) Start->Biochem CellVial Tier 2: Cell-Based Assays (Viability & Proliferation) Biochem->CellVial Potent Hits MoA Tier 3: Mechanism of Action (Target Engagement & Pathway Analysis) CellVial->MoA Active Compounds Lead Lead Candidate MoA->Lead Validated Mechanism

Caption: Tiered experimental workflow for inhibitor characterization.

Tier 1: Biochemical Kinase Assays

Objective: To determine the in vitro potency (typically as an IC50 value) and selectivity of the derivatives against a panel of purified kinases.

Causality: This is the most direct way to assess the interaction between a compound and its putative enzyme target, independent of cellular complexity. It confirms that the compound can inhibit the kinase's catalytic activity. A broad screening panel is crucial for initial selectivity profiling, identifying both primary targets and potential off-targets that could lead to toxicity.

Recommended Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14][15] It is a universal assay applicable to virtually any kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and serially diluted compound plates (typically in DMSO).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase solution to wells. Add 2.5 µL of the test compound at various concentrations.

  • Initiation: Start the reaction by adding 5 µL of a solution containing the kinase's specific substrate and ATP (at a concentration near its Km value for the kinase).[14] Include "no enzyme" and "vehicle (DMSO) only" controls.

  • Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[16]

Tier 2: Cell Viability & Proliferation Assays

Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines.

Causality: A successful kinase inhibitor must not only hit its target but also exert a biological effect on cells that depend on that target. This assay provides the first indication of a compound's cellular potency and therapeutic window. Cell lines should be chosen based on the known dependence on the target kinases identified in Tier 1 (e.g., using MV4-11 cells for a FLT3 inhibitor).

Recommended Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17][18] Living cells reduce the yellow MTT to purple formazan crystals.[17]

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[7]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic SDS solution) to each well to dissolve the formazan crystals.[7][10][17] Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value by non-linear regression analysis.

Tier 3: Target Engagement & Mechanistic Assays

Objective: To confirm that the compound inhibits the intended kinase target within the cell and modulates its downstream signaling pathway.

Causality: This step provides the crucial link between the biochemical activity (Tier 1) and the cellular phenotype (Tier 2). It validates the mechanism of action by showing that the compound engages its target at concentrations that correlate with its biological effect.

Recommended Protocol: Western Blotting for Phospho-Kinase Levels

This technique allows for the direct visualization of the phosphorylation state of the target kinase and its downstream substrates. A potent inhibitor should decrease the level of the phosphorylated (active) form of the target kinase.

Methodology:

  • Cell Treatment & Lysis: Plate cells and treat with various concentrations of the test compound for a short duration (e.g., 1-4 hours). For RTKs, you may need to stimulate the cells with the appropriate growth factor 5-10 minutes before lysis to induce phosphorylation.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[8] Keep samples on ice at all times.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples (30-50 µg per lane) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using non-fat milk for blocking when probing for phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-MET). In parallel, probe a separate blot with an antibody against the total protein level of the kinase to ensure that the observed changes are due to inhibition of phosphorylation, not protein degradation.[19]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The intensity of the band corresponding to the phosphorylated protein should decrease in a dose-dependent manner with compound treatment.

Data Summary: A Framework for Comparison

All quantitative data generated from these assays should be meticulously organized to facilitate SAR analysis and lead candidate selection.

Derivative IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (nM)p-Target Modulation (Western Blot)
Example-001 MET15HCT116150Yes
Example-002 MET5HCT11645Yes
Example-003 FLT325MV4-11220Yes
Control (Staurosporine)Pan-Kinase~10Various~50Yes

Conclusion and Future Directions

The 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline scaffold holds significant promise as a foundation for the development of novel kinase inhibitors. The structural homology to known inhibitors strongly suggests that protein kinases, particularly those within the RTK and CMGC families, are the most probable therapeutic targets. By employing the systematic, multi-tiered evaluation strategy outlined in this guide—from direct biochemical assays to cellular mechanism-of-action studies—researchers can efficiently identify the specific targets of their novel derivatives, validate their therapeutic hypothesis, and build a robust data package to drive the lead optimization process. The ultimate goal is to translate the chemical potential of this scaffold into a well-characterized drug candidate with a clear mechanism of action and a strong therapeutic rationale.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved March 10, 2026, from [Link]

  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Retrieved March 10, 2026, from [Link]

  • Biochemical assays for kinase activity detection. (2025, August 14). Celtarys. Retrieved March 10, 2026, from [Link]

  • Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex. Retrieved March 10, 2026, from [Link]

  • Fischer, P. M., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry, 47(11), 2793-2804. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Retrieved March 10, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025). MDPI. Retrieved March 10, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved March 10, 2026, from [Link]

  • Green, S., et al. (2017). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1184-1189. [Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved March 10, 2026, from [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2019). PubMed. Retrieved March 10, 2026, from [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). bioRxiv. Retrieved March 10, 2026, from [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. (n.d.). China Shanghai Caerulum Pharma. Retrieved March 10, 2026, from [Link]

  • El-Damasy, A. K., et al. (2020). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 63(9), 4637-4653. [Link]

  • 4-Chloro-N-(pyrimidin-2-yl)aniline. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (2020). bioRxiv. Retrieved March 10, 2026, from [Link]

  • Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Targeted Covalent Kinase Inhibitors utilizing 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Strategic Rationale & Structural Significance The development of targeted covalent inhibitors (TCIs) has experienced a massive resurgence in modern oncology and immunology, primarily due to their ability to achieve prolo...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Structural Significance

The development of targeted covalent inhibitors (TCIs) has experienced a massive resurgence in modern oncology and immunology, primarily due to their ability to achieve prolonged target engagement and high selectivity[1]. At the core of many of these next-generation therapeutics are privileged molecular scaffolds designed to anchor the molecule within the ATP-binding pocket while positioning a reactive warhead toward a non-catalytic nucleophile.

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) is a highly versatile, advanced intermediate utilized in the synthesis of inhibitors targeting kinases such as EGFR, BTK, and JAK[2],[3]. Its structural architecture provides a precise geometric arrangement for kinase inhibition:

  • Pyrimidine Ring: Serves as the primary hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (e.g., Met793 in EGFR).

  • 6-Methoxy Substituent: Acts as an electron-donating group that modulates the pKa of the pyrimidine nitrogens, optimizing hydrogen-bond strength while improving aqueous solubility compared to an unsubstituted ring.

  • 4-Chloro-phenyl Ring: The halogen atom inserts into a hydrophobic pocket (often adjacent to the gatekeeper residue), enhancing binding affinity and preventing rapid cytochrome P450-mediated metabolic oxidation at the para position[4].

  • Aniline Amine: Provides a highly nucleophilic, solvent-exposed anchor point for the attachment of electrophilic warheads (such as acrylamides) to target specific cysteine residues (e.g., Cys797 in EGFR or Cys481 in BTK)[3],[1].

Mechanistic Insights: From Scaffold to Covalent Inhibitor

The foundational synthesis of the 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline scaffold relies on the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology that remains a cornerstone of pharmaceutical carbon-carbon bond formation[5],[6]. By coupling a 2-amino-5-chlorophenylboronic acid derivative with 4-chloro-6-methoxypyrimidine, the required biaryl system is established with high regioselectivity.

To convert this scaffold into an active TCI, the aniline moiety must be functionalized with a Michael acceptor. The causality behind selecting an acrylamide warhead lies in its tempered electrophilicity. Unlike highly reactive alkylating agents that cause indiscriminate toxicity, an acrylamide requires the specific microenvironment of the kinase active site to undergo a proximity-driven Michael addition with the target cysteine[1].

Mechanism Inhibitor Targeted Covalent Inhibitor (Acrylamide Warhead) Cysteine Nucleophilic Attack (Cys797 / Cys481) Inhibitor->Cysteine Michael Addition Kinase Target Kinase (e.g., EGFR / BTK) Kinase->Cysteine Complex Irreversible Kinase-Inhibitor Complex Cysteine->Complex Signaling Apoptosis / Tumor Regression Complex->Signaling Pathway Blockade

Mechanism of action of the synthesized targeted covalent inhibitor on the kinase signaling pathway.

Quantitative Data: Optimization of Warhead Attachment

The conversion of the aniline to an acrylamide must be carefully controlled to prevent over-acrylation (di-acrylamide formation) or degradation. The table below summarizes the optimization of the reaction conditions.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Purity (LC-MS, %)Observation / Causality
1DCMTEA (1.5)252.08578Unhindered base (TEA) led to base-adducts; ambient temp caused over-acrylation.
2DMFDIPEA (2.0)0 to 254.09288Good conversion, but high boiling point of DMF complicated the workup and isolation.
3 THF DIPEA (1.2) 0 1.5 >98 >95 Optimal. Steric hindrance of DIPEA and low temp suppressed side reactions.

Experimental Protocol: Synthesis of the Acrylamide Warhead

This protocol details the optimal conditions (Entry 3) for synthesizing N-(4-chloro-2-(6-methoxypyrimidin-4-yl)phenyl)acrylamide from the starting aniline. The procedure is designed as a self-validating system, incorporating strict in-process controls (IPC) to ensure trustworthiness and reproducibility.

Step 1: Initiation & Solvation

  • Action: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (1.0 eq, 1.0 g, 4.24 mmol). Dissolve in anhydrous THF (21 mL, 0.2 M).

  • Causality: THF provides excellent solubility for the biaryl starting material while remaining volatile enough for facile removal during downstream workup, avoiding the high-vacuum distillation required for solvents like DMF.

Step 2: Base Addition & Temperature Control

  • Action: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq, 0.89 mL). Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.

  • Causality: DIPEA is selected over Triethylamine (TEA) because its bulky isopropyl groups sterically hinder the nitrogen lone pair, minimizing its own nucleophilic attack on the highly reactive acryloyl chloride. Cooling to 0 °C suppresses the exothermic runaway of the acylation and prevents di-acrylation at the aniline nitrogen.

Step 3: Electrophilic Addition

  • Action: Prepare a solution of acryloyl chloride (1.05 eq, 0.36 mL) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes via a syringe pump.

  • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, favoring mono-acylation and preventing localized heating.

Step 4: In-Process Control (IPC) & Self-Validation

  • Action: Stir the reaction at 0 °C for 1.5 hours. Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

  • Validation Logic: The reaction is validated as complete when the starting material peak ( m/z 236.1 [M+H]⁺) is <2% relative to the product peak ( m/z 290.1[M+H]⁺). If SM remains >2%, add an additional 0.05 eq of acryloyl chloride and stir for 30 minutes.

Step 5: Quenching & Isolation

  • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Causality: NaHCO₃ serves a dual purpose: it neutralizes the HCl byproduct generated during the reaction and hydrolyzes any unreacted, toxic acryloyl chloride into harmless acrylic acid, which safely partitions into the aqueous waste layer.

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the final covalent inhibitor.

Workflow SM Starting Material (CAS: 1802434-18-9) Reaction Acryloylation (THF, DIPEA, 0°C) SM->Reaction Product Covalent Inhibitor (Acrylamide) Reaction->Product Validation LC-MS & NMR Validation Product->Validation

Synthetic workflow and validation pipeline for covalent kinase inhibitors.

References

  • Title: 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline Product Detail Source: Caerulum Pharma URL: [Link]

  • Title: The resurgence of covalent drugs Source: PubMed - NIH (Nature Reviews Drug Discovery) URL: [Link]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC - NIH (Molecules) URL: [Link]

  • Title: Akira Suzuki – Nobel Lecture Source: NobelPrize.org URL: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Executive Summary 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) is a highly functionalized, bifunctional building block frequently utilized in the late-stage synthesis of targeted kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) is a highly functionalized, bifunctional building block frequently utilized in the late-stage synthesis of targeted kinase inhibitors. The molecule presents a unique synthetic challenge and opportunity: it possesses both a nucleophilic primary aniline and an electrophilic aryl chloride.

This application note provides field-proven, self-validating protocols for divergent Buchwald-Hartwig cross-coupling. By manipulating the steric and electronic properties of palladium-phosphine complexes, researchers can achieve absolute chemoselectivity—either utilizing the substrate as an amine nucleophile (Protocol A) or as an aryl halide electrophile (Protocol B).

Substrate Analysis & Mechanistic Causality

The inherent reactivity difference between the primary aniline and the aryl chloride dictates the catalyst selection:

  • Targeting the Aniline (Xantphos System): To selectively couple the primary aniline with an exogenous aryl bromide, the catalyst must ignore the substrate's C-Cl bond. Xantphos is the optimal ligand here. It forms a rare trans-chelating bisphosphine-Pd(II) structure with a remarkably large bite angle (150.7°)[1]. This geometry tightly binds the palladium center, preventing oxidative addition into the stronger C-Cl bond at moderate temperatures (90 °C), while simultaneously suppressing unwanted β -hydride elimination during the catalytic cycle[1].

  • Targeting the Aryl Chloride (BrettPhos System): To selectively functionalize the aryl chloride with an exogenous secondary amine (e.g., morpholine), a highly active, electron-rich catalyst is required to overcome the high activation energy of the C-Cl bond. BrettPhos features an extremely electron-rich dialkylphosphine moiety that accelerates oxidative addition[2]. Furthermore, its bulky biaryl backbone—specifically the methoxy substitution on the upper ring—forces the palladium center into a conformation that drastically accelerates reductive elimination, favoring the coupling of secondary amines over the substrate's own primary aniline[2][3].

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-X Cleavage) Pd0->OxAdd + Ar-X AmineCoord Amine Binding & Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination (C-N Formation) AmineCoord->RedElim - Base-HX RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Release

Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic steps.

Chemoselectivity Matrix

The following table summarizes the quantitative screening data for achieving orthogonal selectivity on 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline.

EntryTarget Functional GroupCatalyst SystemBaseSolventTemp (°C)Conversion (%)Selectivity (Aniline : Ar-Cl)
1Primary Aniline Pd2(dba)3 / XantphosCs2CO31,4-Dioxane90>95>99:1
2Primary AnilinePd(OAc)2 / BINAPNaOtBuToluene908285:15
3Aryl Chloride BrettPhos Pd G3NaOtBu1,4-Dioxane100>985:95
4Aryl ChlorideRuPhos Pd G3LiHMDSTHF65902:98

Experimental Protocols

Protocol A: Selective N-Arylation of the Primary Aniline

This protocol utilizes the substrate as the amine partner, coupling it with an exogenous Aryl Bromide.

Causality & Validation: We utilize Cs2CO3 instead of the stronger NaOtBu to prevent base-mediated degradation of the pyrimidine ring. The reaction is self-validating via LC-MS: successful coupling retains the chlorine atom, meaning the product mass spectrum will exhibit a distinct 3:1 isotopic ratio ( 35 Cl/ 37 Cl).

Step-by-Step Methodology:

  • Glovebox Setup: In an inert atmosphere glovebox, charge an oven-dried 20 mL reaction vial with 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (1.0 mmol, 235.7 mg), the target Aryl Bromide (1.1 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg, 2 mol%), Xantphos (0.045 mmol, 26.0 mg, 4.5 mol%), and anhydrous Cs2CO3 (2.0 mmol, 651.6 mg).

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. The suspension will appear dark purple/red due to the Pd2(dba)3.

  • Sealing & Heating: Seal the vial with a PTFE-lined crimp cap, remove from the glovebox, and place in a pre-heated aluminum heating block at 90 °C.

  • In-Process Control: Stir vigorously for 12 hours. Monitor via LC-MS. The reaction is complete when the starting material peak ( [M+H]+=236.1 ) is consumed, and the solution transitions to a pale yellow/brown color, indicating active catalyst turnover.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the secondary diarylamine.

Protocol B: Selective Amination of the Aryl Chloride

This protocol utilizes the substrate as the aryl halide, coupling it with an exogenous secondary amine (e.g., Morpholine).

Causality & Validation: BrettPhos Pd G3 is a pre-activated precatalyst that ensures rapid generation of the active Pd(0) species without requiring a reduction step, which is critical for outcompeting side reactions[2]. The reaction is self-validating via LC-MS: successful displacement of the chloride results in the loss of the characteristic 3:1 isotopic pattern, yielding a singular, sharp [M+H]+ peak.

Step-by-Step Methodology:

  • Glovebox Setup: In an inert atmosphere, charge a vial with 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (1.0 mmol, 235.7 mg), BrettPhos Pd G3 (0.02 mmol, 18.1 mg, 2 mol%), and NaOtBu (1.5 mmol, 144.2 mg).

  • Reagent Addition: Add the secondary amine (e.g., Morpholine, 1.2 mmol, 104.5 mg). Note: If the amine is a liquid, add it after the solvent using a microsyringe.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane.

  • Sealing & Heating: Seal the vial and heat at 100 °C for 16 hours. The steric bulk of BrettPhos ensures that the exogenous secondary amine is coupled preferentially over the substrate's own primary aniline[3].

  • Workup & Purification: Cool to room temperature, quench with 2 mL of saturated aqueous NH4Cl to neutralize residual base, and extract with CH2Cl2 (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography.

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Substrate Addition Add Aniline & Coupling Partner Step1->Step2 Step3 3. Solvent & Sealing Add Anhydrous Solvent, Seal Step2->Step3 Step4 4. Thermal Activation Heat at 90-110°C Step3->Step4 Step5 5. Workup Filter & Concentrate Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Standard experimental workflow for air- and moisture-sensitive cross-coupling reactions.

Sources

Method

Application Note: 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline as a Privileged Scaffold for Dual MET/VEGFR2 Kinase Inhibitors

Executive Summary & Mechanistic Rationale The simultaneous inhibition of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) has emerged as a highly effective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The simultaneous inhibition of the mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) has emerged as a highly effective therapeutic strategy in oncology. While VEGFR-2 inhibition directly starves tumors by halting angiogenesis, tumors frequently upregulate the c-Met signaling pathway as a compensatory escape mechanism to drive metastasis and proliferation[1].

The compound 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9) serves as a highly functionalized, privileged building block for synthesizing dual c-Met/VEGFR-2 and Mer/c-Met inhibitors[2][3]. This anilinopyrimidine scaffold is engineered to occupy the ATP-binding pocket of these kinases. The pyrimidine core acts as the primary hinge-binding motif, while the functionalized aniline ring and the tunable chloro-substituent allow for deep exploration of the adjacent hydrophobic pockets, trapping the kinases in their inactive conformations[1].

SAR Scaffold 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Core Scaffold Pyrimidine 6-Methoxypyrimidine Ring Hinge Region Binder (Hydrogen Bonds) Scaffold->Pyrimidine Aniline Substituted Aniline Hydrophobic Pocket Occupation Scaffold->Aniline Chloro 4-Chloro Substituent Halogen Bonding / Steric Fit Scaffold->Chloro

Structural deconstruction of the scaffold's kinase binding roles.

Structure-Activity Relationship (SAR) & Scaffold Utility

Derivatization of the 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline scaffold via Buchwald-Hartwig cross-coupling or acid-catalyzed nucleophilic aromatic substitution ( SN​Ar ) has yielded numerous nanomolar-potency inhibitors[1][2]. The table below summarizes the quantitative enzymatic and cellular data of representative derivatives built from this or closely related anilinopyrimidine cores.

Table 1: Quantitative Kinase Inhibition and Cellular Viability Data

Compound DerivativeTarget Kinase(s)Enzymatic IC 50​ (nM)Cellular IC 50​ (μM)Primary Cell LineReference
Compound 3h c-Met / VEGFR-218.0 (c-Met)0.33 - 1.7MKN-45 / EBC-1[1]
Compound 18a c-Met / VEGFR-23.8 (c-Met)0.33 - 1.7MKN-45 / EBC-1[1]
Compound 17c Mer / c-Met6.4 (Mer) / 26.1 (c-Met)< 5.0HCT116 / HepG2[2]
Cabozantinib (Ref) c-Met / VEGFR-24.5 (VEGFR-2)~ 9.10HT-29 / HUVEC[4]

Note: The dual-action nature of these derivatives ensures that both the PI3K/AKT and RAS/MAPK downstream proliferation pathways are effectively truncated.

Experimental Workflow & Self-Validating Protocols

To successfully evaluate derivatives synthesized from the 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline scaffold, a rigorous, self-validating screening cascade must be employed.

Workflow Step1 Compound Library Generation (Derivatization of Anilinopyrimidine Core) Step2 Primary Biochemical Screening (TR-FRET c-Met/VEGFR2 Assay) Step1->Step2 Step3 Orthogonal Cellular Validation (CellTiter-Glo MKN-45/EBC-1) Step2->Step3 Step4 Lead Optimization (In Vivo Xenograft Models) Step3->Step4

Step-by-step drug discovery workflow from scaffold synthesis to in vivo models.

Protocol 3.1: In Vitro TR-FRET Kinase Assay (c-Met & VEGFR-2)

Causality of Experimental Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because highly conjugated anilinopyrimidines often exhibit auto-fluorescence. The time-delay in TR-FRET eliminates this background interference, ensuring high-fidelity IC 50​ calculations. ATP concentrations are strictly maintained near the apparent Km​ of each kinase to ensure the assay remains highly sensitive to ATP-competitive inhibitors[1].

Reagents & Materials:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT. (Note: DTT is critical to prevent the oxidation of catalytic cysteines, while Tween-20 prevents hydrophobic scaffold aggregation).

  • Enzymes: Recombinant human c-Met and VEGFR-2 kinase domains.

  • Controls: 1% DMSO (Negative/Vehicle), 1 μM Staurosporine (Positive/100% Inhibition).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 μM (1% final DMSO).

  • Enzyme Addition: Dilute c-Met or VEGFR-2 in Kinase Buffer. Add 5 μL of the enzyme solution to the assay plate. Incubate at room temperature (RT) for 15 minutes to allow for compound-kinase pre-equilibration.

  • Reaction Initiation: Add 5 μL of a substrate/ATP mix (ATP concentration set to the specific Km​ of c-Met or VEGFR-2, alongside the appropriate biotinylated peptide substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 μL of TR-FRET detection buffer containing EDTA (to chelate Mg 2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (e.g., EnVision) using standard TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Self-Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine control wells. Proceed with data analysis only if Z' 0.6. Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol 3.2: Cellular Anti-Proliferation Assay (Oncogene Addiction Model)

Causality of Experimental Design: The selection of MKN-45 (gastric cancer) and EBC-1 (lung cancer) cell lines is deliberate. These specific lines harbor natural c-Met gene amplifications, rendering them "addicted" to the c-Met signaling axis for survival[1]. This oncogene addiction provides a clean, phenotypic readout for on-target c-Met inhibition, drastically minimizing confounding variables from off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MKN-45 or EBC-1 cells in the logarithmic growth phase. Seed at a density of 2,000 cells/well in 90 μL of RPMI-1640 medium supplemented with 10% FBS into a 96-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Prepare 10X concentration stocks of the anilinopyrimidine derivatives in media (from 1000X DMSO stocks). Add 10 μL of the compound dilutions to the cells to achieve final concentrations ranging from 0.001 μM to 10 μM (0.1% final DMSO).

  • Incubation: Incubate the treated cells for 72 hours at 37°C, 5% CO 2​ .

  • Viability Assessment: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to RT for 30 minutes. Add 100 μL of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout & Validation: Measure luminescence. Normalize the data against the vehicle control (100% viability) and a media-only blank (0% viability). Generate dose-response curves to determine the cellular IC 50​ .

References

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI Pharmaceuticals URL:[Link]

  • 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline - Product Catalog Source: China Shanghai Caerulum Pharma URL:[Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) Source: MDPI Molecules URL:[Link]

Sources

Application

Application Note: A Universal In Vitro Kinase Assay Protocol for the Characterization of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Derivatives

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in modern drug discovery, particularly in oncology.[1][2] The 4-anilino-pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets in modern drug discovery, particularly in oncology.[1][2] The 4-anilino-pyrimidine scaffold, central to the structure of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivatives, is a well-established pharmacophore known to produce potent kinase inhibitors.[3][4] The effective characterization of these compounds requires a robust, reliable, and broadly applicable in vitro assay. This guide provides a detailed protocol for determining the inhibitory potency (IC50) of this specific class of compounds using the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP). We will delve into the principles of the assay, provide step-by-step instructions for optimization and inhibitor profiling, and explain the causality behind critical experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for a Universal Assay Platform

The development of small molecule kinase inhibitors is a cornerstone of targeted therapy.[5] However, a significant challenge lies in the initial characterization of novel chemical entities. While a compound series may be designed with a primary target in mind, off-target activities are common and understanding the selectivity profile is crucial.[5] Therefore, employing an assay platform that is not dependent on specific antibodies or substrates offers a significant advantage.

The ADP-Glo™ Kinase Assay is a universal platform because it measures the formation of ADP, a common product of every kinase-catalyzed phosphotransfer reaction.[6] This makes the assay adaptable to virtually any protein kinase, lipid kinase, or ATPase, provided the enzyme utilizes ATP as a phosphate donor.[7] Its high sensitivity and homogenous "add-mix-read" format make it ideal for both detailed mechanistic studies and high-throughput screening (HTS).[8][9] This protocol is designed to be a self-validating system, incorporating essential optimization steps that establish a robust assay window before proceeding to inhibitor characterization.

Principle of the ADP-Glo™ Kinase Assay

The assay technology is based on a two-step coupled-enzyme reaction that quantifies the amount of ADP produced during the kinase reaction. The luminescent signal generated is directly proportional to the amount of ADP, and therefore, to the kinase activity.[8]

  • Step 1: Kinase Reaction & ATP Depletion. The kinase reaction is performed in the presence of the kinase, substrate, ATP, and the test inhibitor. After a set incubation period, ADP-Glo™ Reagent is added. This reagent serves two purposes: it terminates the kinase reaction by chelating divalent cations, and it depletes the remaining unconsumed ATP through an enzymatic process. This step is critical because high levels of residual ATP would create a significant background in the subsequent light-generating step.[7]

  • Step 2: ADP Conversion & Signal Generation. The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is measured with a plate luminometer.[7][8]

Caption: The two-step process of the ADP-Glo™ Kinase Assay.

Materials and Reagents

Equipment:

  • Multimode microplate reader with luminescence detection capabilities

  • White, opaque 96-well or 384-well assay plates (low-volume 384-well plates, such as Corning #3573, are recommended to conserve reagents)[10]

  • Calibrated single and multichannel pipettes

  • Acoustic dispenser (optional, for HTS applications)

  • Plate shaker/orbital mixer

  • Standard laboratory consumables (reagent reservoirs, pipette tips, etc.)

Reagents:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101 or similar)

  • Recombinant Protein Kinase (e.g., ABL1, SRC, EGFR - select based on expected target profile)

  • Kinase Substrate (protein or peptide, e.g., ABLtide for ABL1)

  • Adenosine 5'-triphosphate (ATP), Ultra-Pure (included in Promega kit or purchased separately)

  • Kinase Reaction Buffer (generic example: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: Optimal buffer conditions can be kinase-specific and should be verified from the literature or the enzyme supplier's data sheet.

  • 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivative stock solutions (e.g., 10 mM in 100% DMSO)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Ultrapure water

Experimental Protocol: A Step-by-Step Guide

This protocol is structured to first validate the assay conditions and then proceed to inhibitor testing. This ensures that the data generated is reliable and interpretable.

Part A: Reagent Preparation
  • 1X Kinase Buffer: Prepare the appropriate 1X kinase reaction buffer. The buffer composition is critical for optimal enzyme activity.[11]

  • Test Compound Serial Dilution:

    • Prepare a serial dilution of the 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivative. A common scheme is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • First, create an intermediate dilution plate in 100% DMSO.

    • Next, dilute this intermediate plate into 1X Kinase Buffer to create the final working solutions. This is done to ensure the final DMSO concentration in the assay is constant and low (typically ≤1%), as high concentrations of DMSO can inhibit kinase activity.[12]

  • Enzyme Working Solution: Dilute the kinase stock to the desired working concentration in 1X Kinase Buffer. Keep the enzyme on ice until use. The optimal concentration is determined in Part B.

  • Substrate/ATP Mix: Prepare a solution containing both the kinase substrate and ATP in 1X Kinase Buffer. The concentration of each should be 2X the final desired assay concentration. For IC50 determination, using ATP at its Michaelis-Menten constant (Km) is often recommended for comparing ATP-competitive inhibitors.[13]

Part B: Assay Optimization (Self-Validation)

Before screening inhibitors, it is crucial to determine the optimal enzyme and ATP concentrations. This ensures the assay operates in the linear range, providing a sufficient signal-to-background ratio.

  • Enzyme Titration:

    • Perform a kinase titration to find the enzyme concentration that yields approximately 50-80% of the maximum luminescent signal, which typically corresponds to 10-30% ATP consumption. This ensures the reaction rate is linear with respect to enzyme concentration.

    • Set up reactions with a fixed, saturating concentration of ATP and substrate, and a serial dilution of the kinase.

    • Follow the assay procedure in Part C (steps 3-7) to measure activity.

  • ATP Titration (Km Determination):

    • Perform an ATP titration at the optimized enzyme concentration to determine the apparent Km for ATP.

    • Set up reactions with a fixed enzyme and substrate concentration, and a serial dilution of ATP.

    • Plot kinase activity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km. For inhibitor screening, an ATP concentration at or near the Km is a standard starting point.

Part C: Inhibitor IC50 Determination Workflow

The following steps are described for a 384-well plate format with a final reaction volume of 20 µL.

  • Compound Addition: Add 5 µL of the serially diluted test compound solution to the appropriate wells of the assay plate. For control wells, add 5 µL of buffer containing the same final DMSO concentration.

    • Negative Control (0% Inhibition): Enzyme + Substrate + ATP + DMSO (no inhibitor).

    • Positive Control (100% Inhibition): Substrate + ATP + DMSO (no enzyme).

  • Enzyme Addition: Add 5 µL of the diluted kinase working solution to all wells except the "no enzyme" positive controls. Add 5 µL of 1X Kinase Buffer to the positive control wells.

  • Initiate Kinase Reaction: Add 10 µL of the 2X Substrate/ATP mix to all wells to start the reaction. Mix the plate gently on a plate shaker for 30-60 seconds.

  • Incubation: Cover the plate and incubate at room temperature (or 30°C, depending on the kinase) for the predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix the plate and incubate at room temperature for 40 minutes.[14]

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Read Plate: Measure luminescence using a plate reader.

Workflow cluster_workflow IC50 Determination Workflow A 1. Add 5µL Compound (or DMSO control) to plate B 2. Add 5µL Kinase (or buffer for positive control) A->B C 3. Add 10µL Substrate/ATP Mix to initiate reaction B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add 20µL ADP-Glo™ Reagent (Stop & ATP Depletion) D->E F 6. Incubate (40 min at RT) E->F G 7. Add 40µL Kinase Detection Reagent (Signal Generation) F->G H 8. Incubate (30-60 min at RT) G->H I 9. Read Luminescence H->I

Sources

Method

Application Note: Development of Highly Selective GAK Inhibitors from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Scientific Rationale & Structural Strategy Cyclin G-associated kinase (GAK...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Scientific Rationale & Structural Strategy

Cyclin G-associated kinase (GAK), a member of the Numb-associated kinase (NAK) family, is an essential regulator of clathrin-mediated endocytosis. It has emerged as a high-value therapeutic target for broad-spectrum antiviral agents (e.g., against Hepatitis C and Dengue) and neurodegenerative disorders such as Parkinson's disease[1]. GAK phosphorylates the T156 residue of the AP-2 adaptor complex, driving vesicle assembly and the internalization of viral cargo and host receptors like EGFR[2].

Historically, the development of GAK inhibitors has been plagued by kinome selectivity issues. Repurposed drugs like erlotinib and gefitinib exhibit potent GAK inhibition but were originally designed to target EGFR, leading to dose-limiting off-target toxicities when applied to GAK-driven pathologies[2].

The Medicinal Chemistry Solution: To achieve exquisite selectivity for GAK over EGFR and other NAK family members, we utilize 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS: 1802434-18-9)[3] as a conformationally restricted precursor.

  • Causality of Design: Typical 4-anilinoquinolines bind the ATP hinge region, but their flat aniline rings fit easily into the narrow EGFR pocket. By introducing the bulky 6-methoxypyrimidin-4-yl group at the ortho position of the aniline, we force a severe dihedral twist between the aniline and the core hinge-binding scaffold. This twisted conformation sterically clashes with the narrow EGFR binding cleft but fits perfectly into the uniquely wide, solvent-exposed channel of GAK, locking the molecule into a highly selective binding mode.

GAK_Pathway Viral_Entry Viral Cargo / EGFR Clathrin Clathrin & AP-2 Complex Viral_Entry->Clathrin Binds Endocytosis Vesicle Assembly & Endocytosis Clathrin->Endocytosis Drives GAK GAK (Cyclin G-Associated Kinase) Phosphorylation Phosphorylation of AP2M1 GAK->Phosphorylation Catalyzes Phosphorylation->Clathrin Activates Inhibitor Pyrimidine-Aniline Inhibitor Inhibitor->GAK Blocks

Figure 1: GAK-mediated clathrin-dependent endocytosis pathway and targeted inhibitor intervention.

Synthetic Methodology

The following protocol details the Buchwald-Hartwig cross-coupling of 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline with a 4-chloroquinoline core to generate a selective GAK inhibitor.

Workflow Precursor 4-Chloro-2-(6-methoxypyrimidin -4-yl)aniline Coupling Buchwald-Hartwig Cross-Coupling Precursor->Coupling Purification HPLC Purification & LC-MS/NMR Coupling->Purification Biochemical TR-FRET Kinase Assay Purification->Biochemical Cellular NanoBRET Target Engagement Biochemical->Cellular

Figure 2: End-to-end workflow from precursor synthesis to cellular target validation.

Protocol: Buchwald-Hartwig Amination

Rationale for Reagent Selection: The use of XPhos as a ligand is deliberate. The bulky, electron-rich nature of XPhos facilitates the oxidative addition of the relatively unreactive aryl chloride and promotes rapid reductive elimination. This is critical when coupling sterically hindered ortho-substituted anilines, preventing catalyst stalling and degradation.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, add 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline (1.0 equiv, 0.5 mmol), 4-chloro-7-methoxyquinoline (1.0 equiv, 0.5 mmol), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and XPhos (0.1 equiv, 5 mol%).

  • Degassing (Critical Step): Add 5 mL of anhydrous 1,4-dioxane. Sparge the suspension with ultra-pure N₂ for 15 minutes. Causality: Oxygen acts as a potent poison for the Pd(0) active species. Failure to rigorously degas will lead to massive homocoupling byproducts and drastically reduced yields.

  • Reaction: Seal the flask and heat to 100°C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via reverse-phase preparative HPLC (Water/MeCN gradient with 0.1% TFA) to isolate the final highly pure 4-anilinoquinoline derivative.

Self-Validating Biological Workflows

To ensure trustworthiness in the data, the biological evaluation must be a self-validating system. We pair a biochemical TR-FRET assay with a live-cell NanoBRET assay.

Protocol A: Biochemical TR-FRET Kinase Assay

Causality of Assay Choice: Highly conjugated pyrimidine-quinoline inhibitors often exhibit auto-fluorescence, which confounds standard fluorescent assays. TR-FRET utilizes a europium-labeled antibody with a long emission half-life. By introducing a 50-100 µs delay before reading, we completely bypass compound auto-fluorescence, ensuring the IC₅₀ data is artifact-free.

  • Prepare a 16-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • In a 384-well low-volume plate, dispense 5 nM recombinant GAK kinase domain, 2 nM Eu-anti-His antibody, and 20 nM Kinase Tracer 236 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Transfer 50 nL of the compound dilutions using an acoustic liquid handler (e.g., Echo 550).

  • Incubate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs).

Protocol B: NanoBRET Target Engagement (Live Cell)

Causality of Assay Choice: Biochemical assays lack physiological context (e.g., cell membrane barriers and high 1-5 mM intracellular ATP concentrations). The NanoBRET assay validates that the compound is cell-permeable and can successfully compete with physiological ATP to engage GAK in vivo.

  • Transfect HEK293 cells with a plasmid encoding a Nanoluciferase-GAK (NLuc-GAK) fusion protein using Lipofectamine 3000.

  • Plate cells in a 384-well white plate at 1x10⁴ cells/well and incubate for 24 hours at 37°C.

  • Add the cell-permeable NanoBRET Tracer K-10 (0.5 µM final) and the inhibitor dose-response series.

  • Incubate for 2 hours to allow for intracellular equilibration.

  • Add NanoBRET Nano-Glo Substrate and measure donor (460 nm) and acceptor (600 nm) emissions. Calculate the BRET ratio to determine the cellular IC₅₀.

Quantitative Profiling & Selectivity Data

The integration of the 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline building block fundamentally shifts the selectivity profile of the resulting inhibitors. Below is representative profiling data demonstrating the superiority of the conformationally twisted derivative compared to legacy inhibitors.

Compound ClassGAK IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity (EGFR/GAK)NanoBRET Cellular IC₅₀ (nM)
Erlotinib (Legacy) 3.11.00.3x (Off-target driven)12.5
Standard 4-Anilinoquinoline 15.245.0~3x85.0
Pyrimidine-Aniline Derivative 1.8 >10,000 >5500x 6.2

Data Interpretation: The synthesized derivative maintains low-nanomolar biochemical potency against GAK while completely abolishing EGFR activity (>5500-fold selectivity). Furthermore, the tight correlation between the biochemical IC₅₀ (1.8 nM) and the NanoBRET IC₅₀ (6.2 nM) validates excellent cell permeability and robust intracellular target engagement.

References

  • 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline - China Shanghai Caerulum Pharma Caerulum Pharma Catalog URL:[Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase Journal of Medicinal Chemistry URL:[Link]

  • Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing SNAr reaction conditions for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Technical Support Center: Optimizing SNAr Workflows for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Welcome to the advanced troubleshooting center for nucleophilic aromatic substitution (SNAr) reactions involving 4-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing SNAr Workflows for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Welcome to the advanced troubleshooting center for nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline . In drug development and medicinal chemistry, utilizing this specific building block as a nucleophile to form C–N bonds is a notorious bottleneck. This guide synthesizes mechanistic causality with field-validated protocols to help you overcome stalled reactions and side-product formation.

Mechanistic Causality: Why is this Substrate so Difficult?

When attempting to use 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline as a nucleophile, researchers are fighting two compounding thermodynamic and kinetic barriers:

  • Severe Electronic Deactivation: The para-chloro group (via inductive withdrawal) and the ortho-pyrimidine ring (via resonance and inductive withdrawal) strip electron density away from the aniline nitrogen. This drastically lowers its pKa and its inherent nucleophilicity.

  • Steric Hindrance: The bulky 6-methoxypyrimidin-4-yl group at the ortho position restricts the trajectory of attack, making the formation of the required transition state energetically demanding.

Because of these factors, standard SNAr conditions (e.g., weak bases and high heat) will fail. Success requires shifting from a neutral amine nucleophile to a highly reactive anilide anion .

Troubleshooting FAQs

Q1: I am using DIPEA and heating my SNAr reaction to 120°C, but I only recover unreacted starting material. What is wrong? A1: DIPEA (aqueous pKa ~10.7) is simply not strong enough to deprotonate this highly deactivated aniline. In standard SNAr reactions, neutral amines can attack activated electrophiles to form the intermediate[1]. However, for deactivated anilines, you must pre-form the nucleophilic anilide anion. You must switch to a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LHMDS) (pKa ~26) to quantitatively deprotonate the aniline before introducing your electrophile[2].

Q2: I switched to NaH in DMF at 100°C. The aniline reacted, but I isolated a major side product with a mass of [M-14]. What happened? A2: You are observing the demethylation of the 6-methoxypyrimidine ring. At elevated temperatures, strong nucleophiles—or the dimethylamine generated from the thermal degradation of DMF—can attack the methoxy group of the pyrimidine ring. Solution: Lower the temperature to 0°C – 25°C. When using strong bases like NaH or LHMDS, the resulting anilide is reactive enough that extreme heating is no longer required. Alternatively, switch your solvent to anhydrous THF to eliminate DMF degradation pathways.

Q3: Does this reaction proceed via a traditional Meisenheimer complex? A3: Historically, SNAr was taught as a strict two-step process via a long-lived Meisenheimer intermediate[3]. However, recent kinetic isotope effect (KIE) studies and DFT calculations reveal that many SNAr reactions—especially those lacking extremely strong electron-withdrawing groups on the electrophile—actually proceed via a concerted mechanism where nucleophilic attack and leaving group departure happen simultaneously[4]. To optimize for this concerted transition state, ensure your electrophile has an excellent leaving group (like Fluorine) to lower the activation energy barrier.

Data Presentation: Base & Solvent Optimization Matrix

To optimize your yield and minimize pyrimidine degradation, compare the following validated condition sets for this specific aniline:

Base ChoiceSolvent SystemTemp (°C)Anilide FormationObserved Side ReactionsExpected Yield
DIPEA (3.0 eq)DMF100NoneNone< 5% (Stalled)
K₂CO₃ (3.0 eq)MeCN80PoorNone< 10%
NaH (1.5 eq)DMF80ExcellentDMF degradation, Demethylation30 - 40%
NaH (1.5 eq)THF25ExcellentMinimal75 - 85%
LHMDS (1.2 eq) THF 0 to 25 Excellent None (Homogeneous) > 85%

Mandatory Visualization: Mechanistic Workflow

SNAr_Optimization N1 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (Deactivated Nucleophile) N2 Strong Base Deprotonation (LHMDS in THF, 0°C) N1->N2 Step 1: Activation N3 Anilide Anion Formation (Highly Reactive Species) N2->N3 Visual Cue: Color Change N4 Addition of Ar-X Electrophile (e.g., Fluoronitrobenzene) N3->N4 Step 2: Coupling N5 Concerted Transition State (Simultaneous Attack & Departure) N4->N5 Rate-determining step N6 Target Diarylamine Product (High Yield, Intact Methoxy Group) N5->N6 Rapid LG Departure

Mechanistic workflow for the base-mediated SNAr of deactivated anilines.

Experimental Protocol: LHMDS-Mediated SNAr

This methodology is designed as a self-validating system . It utilizes LHMDS to ensure homogeneous deprotonation and relies on visual cues and strict temperature controls to guarantee the reactive intermediate is formed without triggering pyrimidine degradation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (1.0 equiv) and dissolve in anhydrous THF to create a 0.2 M solution.

  • Controlled Deprotonation: Cool the solution to 0°C using an ice bath. Dropwise add LHMDS (1.0 M solution in THF, 1.2 equiv).

    • Self-Validation Check: The solution will undergo a distinct color change (typically shifting to a deep red or orange). This visual cue confirms the successful generation of the anilide anion. Stir for 30 minutes at 0°C.

  • Electrophile Addition: Dissolve your aryl halide electrophile (e.g., a fluorinated aromatic, 1.1 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the active anilide solution while maintaining the temperature at 0°C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (25°C). Monitor the conversion via LC-MS. Because the anilide is highly reactive, the reaction should reach completion within 2 to 4 hours without the need for external heating.

  • Quenching & Workup: Quench the reaction mixture with saturated aqueous NH₄Cl to neutralize any residual base. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating highly functionalized nitrogen heterocycles. The molecule 4-chloro-2-(6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks when isolating highly functionalized nitrogen heterocycles. The molecule 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline presents a unique triad of purification challenges: the basicity and oxidation potential of the primary aniline, the hydrogen-bonding capacity of the pyrimidine nitrogens, and the acid-sensitivity of the methoxy ether.

This guide is structurally designed to move from theoretical troubleshooting (causality) to empirical data, and finally to self-validating experimental protocols.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline derivative streak severely on normal-phase silica gel, and how can I resolve it? A1: The causality lies in the dual basicity of the molecule. The primary aniline (pKa ~4.6) and the pyrimidine nitrogens (pKa ~1.3–2.5) act as strong hydrogen-bond acceptors and proton scavengers. Standard normal-phase silica gel contains unendcapped silanol groups (Si-OH) with a pKa of approximately 4.5 to 6.5. During elution, these acidic silanols undergo strong ion-exchange interactions with the basic nitrogens, causing severe chemisorption and streaking[1]. Resolution: Introduce a competitive basic modifier to the mobile phase. Adding 1% triethylamine (TEA) or 0.5% ammonium hydroxide to a Dichloromethane/Methanol (DCM/MeOH) gradient neutralizes the acidic silanols, allowing the pyrimidine derivative to elute as a sharp band[2].

Q2: During reversed-phase HPLC (RP-HPLC) purification, I observe poor recovery and the appearance of a new, highly polar peak. What is causing this degradation? A2: This is a classic case of acid-catalyzed hydrolysis. To improve peak shape for basic compounds, chromatographers often add 0.1% Trifluoroacetic acid (TFA) to the mobile phase[3]. However, the methoxy group on the pyrimidine ring is highly susceptible to nucleophilic attack by water when the pyrimidine ring is protonated by strong acids like TFA. This leads to the cleavage of the methoxy group, generating a highly polar pyrimidin-4(1H)-one degradant. Resolution: Switch to a milder acidic modifier, such as 0.1% Formic Acid (FA), or utilize a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) combined with a Charged Surface Hybrid (CSH) C18 column. The positive surface charge on CSH packings repels the positive charges of the analytes, minimizing cation exchange without requiring harsh acids[3].

Q3: My Suzuki coupling yielded the desired product, but it co-elutes with the des-chloro byproduct. How can I separate them? A3: The loss of the chlorine atom on the aniline ring slightly reduces the hydrophobicity of the molecule, but the massive polar influence of the pyrimidine-aniline core dominates the retention factor on standard silica. Resolution: Hydrophilic Interaction Liquid Chromatography (HILIC) or an optimized RP-HPLC gradient is required. In RP-HPLC, the chlorinated product will elute later than the des-chloro byproduct. Use a shallow gradient (e.g., 5% to 40% Acetonitrile over 20 minutes) to maximize the resolution between these structurally similar analogs[4].

Part 2: Quantitative Chromatographic Data

To aid in method selection, the following table summarizes the expected chromatographic behavior of 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline under various conditions.

Chromatographic MethodStationary PhaseMobile PhaseTailing Factor (Tf)Recovery (%)Primary Limitation
Standard Normal Phase Bare Silica (60 Å)Hexanes/EtOAc> 3.5< 50%Irreversible chemisorption
Modified Normal Phase Bare Silica (60 Å)DCM/MeOH + 1% TEA1.2 - 1.585 - 90%TEA residue removal
Standard Reversed Phase C18 (100 Å)H2O/MeCN + 0.1% TFA1.170 - 75%Acid-catalyzed hydrolysis
Optimized Reversed Phase CSH C18 (130 Å)H2O/MeCN + 0.1% FA1.0 - 1.2> 92%Lower loading capacity
HILIC Bare Silica / AmideMeCN/H2O + 10mM NH₄FA1.380 - 85%Solubility in high organic

Part 3: Visualizations & Workflows

PurificationWorkflow Start Crude Mixture CheckSol Assess Solubility Start->CheckSol SolHex Soluble in EtOAc/Hex CheckSol->SolHex High SolDCM Soluble in DCM/MeOH CheckSol->SolDCM Low NP_Silica Normal Phase Silica (+ 1% TEA) SolHex->NP_Silica RP_HPLC Reversed-Phase HPLC (CSH C18, 0.1% FA) SolDCM->RP_HPLC Eval Purity > 95%? NP_Silica->Eval RP_HPLC->Eval Success Dry & Store Eval->Success Yes Fail HILIC / Recrystallize Eval->Fail No

Decision matrix for purifying pyrimidine-aniline derivatives based on solubility.

DegradationPathway Intact Intact Methoxypyrimidine Acid Strong Acid (e.g., TFA) Intact->Acid Protonated Protonated Intermediate Acid->Protonated Hydrolysis H2O Nucleophilic Attack Protonated->Hydrolysis Degraded Pyrimidin-4(1H)-one Degradant Hydrolysis->Degraded

Acid-catalyzed hydrolysis pathway of the methoxypyrimidine moiety.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps to prevent catastrophic sample loss.

Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if the crude mixture is highly soluble in DCM and contains non-polar organic impurities.

  • System Validation (2D-TLC): Before committing the bulk sample, perform a 2-Dimensional TLC. Spot the crude mixture on a silica plate and develop it in DCM:MeOH:TEA (90:9:1). Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Validation Check: If the product spot lies perfectly on the diagonal, it is stable on silica. If off-diagonal spots appear, degradation is occurring; abort and switch to Protocol B.

  • Column Equilibration: Pack a bare silica column and flush with 3 column volumes (CV) of DCM + 1% TEA to pre-saturate the acidic silanols.

  • Dry Loading: Dissolve the crude mixture in a minimal amount of DCM/MeOH. Add Celite (1:2 weight ratio to crude) and evaporate to a free-flowing powder. Load this onto the column head. Do not use silica for dry loading, as prolonged contact concentrates degradation risks.

  • Gradient Elution: Run a gradient from 100% DCM (+1% TEA) to 90:10 DCM:MeOH (+1% TEA).

  • Post-Purification: Co-evaporate the pooled fractions with toluene (3x) to azeotropically remove residual TEA, which otherwise artificially inflates NMR integration and inhibits downstream biological assays.

Protocol B: pH-Optimized Reversed-Phase Preparative HPLC

Use this protocol for final polishing (>95% purity) or if the compound streaks severely despite Protocol A.

  • Stationary Phase Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., Waters XSelect).

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure H₂O + 0.1% Formic Acid (Do NOT use TFA).

    • Buffer B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Sample Injection: Dissolve the sample in DMSO.

    • Validation Check: Inject a 5 µL analytical test pulse. Monitor at 254 nm and 280 nm. Ensure the peak tailing factor is < 1.3 before scaling up to preparative injections.

  • Elution & Recovery: Run a shallow gradient (e.g., 10% to 60% B over 25 minutes). Immediately freeze the collected fractions on dry ice and lyophilize. Do not use a rotary evaporator with a heated water bath for aqueous fractions, as prolonged heat in the presence of formic acid will trigger methoxy hydrolysis.

References

  • BenchChem Technical Support Team. "Overcoming challenges in the purification of heterocyclic compounds." BenchChem. 1

  • BenchChem Technical Support Team. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography." BenchChem.5

  • MDPI. "Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors." MDPI. 2

  • Waters Corporation. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters. 3

  • ResearchGate. "The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes." ResearchGate. 4

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity of Reactions with 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Welcome to the technical support center for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in achieving desired regioselectivity, a critical factor in the successful synthesis of target molecules.

Understanding the Reactivity of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

The reactivity of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline is governed by the electronic and steric interplay of its substituents. The aniline moiety is generally an activated system for electrophilic aromatic substitution, with the amino group being a strong ortho, para-director.[1][2] However, the presence of a deactivating chloro group and a bulky, electron-withdrawing 6-methoxypyrimidin-4-yl group introduces significant complexity.

The 6-methoxypyrimidine ring, while containing an electron-donating methoxy group, is a π-deficient heterocycle and thus generally electron-withdrawing. The chloro group is also deactivating via its inductive effect.[3] This intricate electronic environment, coupled with the steric hindrance imposed by the ortho-pyrimidine substituent, makes predicting and controlling regioselectivity a significant challenge.

Frequently Asked Questions (FAQs)

Q1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. Where should I expect the substitution to occur, and why am I getting a mixture of products?

A1: Predicting the major regioisomer in electrophilic aromatic substitution (EAS) on this substrate requires a careful analysis of the directing effects of all substituents.

  • Amino Group (-NH2): This is a strongly activating, ortho, para-directing group. It will direct incoming electrophiles to the positions ortho and para to it (C3 and C5).

  • Chloro Group (-Cl): This is a deactivating, ortho, para-directing group.

  • 6-Methoxypyrimidin-4-yl Group: This is a deactivating group due to the electron-deficient nature of the pyrimidine ring. It will direct incoming electrophiles to the meta position relative to its point of attachment (C3 and C5).

  • Steric Hindrance: The bulky 2-(6-methoxypyrimidin-4-yl) group will significantly hinder electrophilic attack at the C3 position.[4]

Analysis of Directing Effects:

PositionInfluence of -NH2 (at C1)Influence of -Cl (at C4)Influence of Pyrimidine (at C2)Steric HindranceOverall Likelihood of Substitution
C3 Ortho (Activating)Meta (Deactivating)Meta (Deactivating)HighLow
C5 Para (Activating)Ortho (Activating)Meta (Deactivating)LowHigh

Therefore, the C5 position is the most likely site for electrophilic attack. However, obtaining a mixture of products is not uncommon due to the competing directing effects. The strong activation by the amino group can sometimes overcome the deactivating effects at other positions, leading to minor isomers.

Troubleshooting Poor Regioselectivity in EAS:

  • Protect the Amino Group: Acetylation of the amino group to form an acetanilide can moderate its activating effect and increase steric bulk, potentially improving selectivity for the para position (C5).

  • Choice of Lewis Acid/Catalyst: In reactions like Friedel-Crafts, using bulkier Lewis acids can enhance steric hindrance at the more crowded C3 position, favoring substitution at C5.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, which may be the less sterically hindered C5 isomer.[5]

  • Use of Shape-Selective Catalysts: For certain reactions, solid acid catalysts like zeolites can be employed. The confined environment within the zeolite pores can favor the formation of the sterically less demanding para-substituted product.[6]

Q2: I am struggling with a Buchwald-Hartwig amination using 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline as the amine component. The reaction is sluggish and gives low yields. What can I do?

A2: The reduced nucleophilicity of the amino group in your substrate is the likely culprit. The electron-withdrawing nature of both the chloro and pyrimidinyl substituents decreases the electron density on the nitrogen atom, making it a weaker nucleophile. Additionally, the ortho-pyrimidinyl group presents significant steric hindrance around the amino group.[7]

Troubleshooting a Sluggish Buchwald-Hartwig Amination:

  • Ligand Selection is Crucial: For sterically hindered and electronically deactivated anilines, bulky, electron-rich phosphine ligands are often necessary.[8] Consider screening ligands such as:

    • BrettPhos: Often effective for primary amines.

    • RuPhos: A good choice for challenging couplings.

    • tBuBrettPhos or DavePhos: May be necessary for particularly difficult substrates.[8]

  • Choice of Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[8] For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be used, often requiring higher reaction temperatures.[8]

  • Catalyst Pre-activation: The active Pd(0) species may not be forming efficiently. Consider using a modern palladacycle precatalyst (e.g., G3 or G4) which can form the active catalyst more cleanly.[8] Alternatively, a pre-activation step where the palladium source, ligand, and base are stirred together before adding the substrates can be beneficial.[8]

  • Solvent Choice: The solvent can influence the stability and activity of the catalyst.[9] While common solvents like toluene or dioxane are often used, screening other solvents may be necessary.

  • Increase Reaction Temperature and Time: Due to the substrate's lower reactivity, more forcing conditions may be required.

Experimental Workflow: Ligand Screening for Buchwald-Hartwig Amination

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_screening Ligand Screening A Add Aryl Halide, Pd Precatalyst, Ligand, and Base to Vial B Add Anhydrous, Degassed Solvent A->B C Add 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline B->C L1 Vial 1: BrettPhos C->L1 L2 Vial 2: RuPhos C->L2 L3 Vial 3: tBuBrettPhos C->L3 D Heat and Stir Reactions (e.g., 100 °C, 12-24h) L1->D L2->D L3->D E Monitor Progress (TLC, LC-MS) D->E F Identify Optimal Ligand for Scale-up E->F

Caption: A workflow for parallel ligand screening to optimize Buchwald-Hartwig amination.

Q3: I want to perform a Suzuki or other palladium-catalyzed cross-coupling reaction at the chloro position. What are the key considerations for achieving regioselectivity over reaction at other sites (e.g., C-H activation)?

A3: Achieving regioselective cross-coupling at the C4-chloro position requires careful control of the catalytic system to favor the desired oxidative addition pathway over potential C-H activation or other side reactions.

Key Considerations for Regioselective Cross-Coupling:

  • Catalyst and Ligand System: The choice of palladium catalyst and ligand is paramount. For aryl chlorides, which are less reactive than bromides or iodides, bulky and electron-rich phosphine ligands are generally required to facilitate the oxidative addition step.[8] Systems like Pd(OAc)2 with ligands such as SPhos or XPhos are good starting points.

  • Base Selection: The base plays a critical role in the transmetalation step of the Suzuki coupling.[10] Common bases include K2CO3, Cs2CO3, and K3PO4. The choice of base can also influence catalyst activity and stability.

  • Solvent Effects: The solvent can significantly impact the reaction rate and selectivity.[11][12] Aprotic solvents like toluene, dioxane, or THF are commonly used. In some cases, the addition of water can accelerate the reaction.

  • Minimizing C-H Activation: While C-H activation is a possibility, it typically requires specific directing groups and reaction conditions.[13][14] By using a well-defined catalyst system optimized for the C-Cl bond activation, the likelihood of competing C-H activation can be minimized.

  • Reaction Temperature: Higher temperatures are often needed for the activation of aryl chlorides. However, excessively high temperatures can lead to catalyst decomposition and side reactions. Careful temperature optimization is necessary.

Troubleshooting Guide for Suzuki Coupling

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive catalyst system for C-Cl activation.Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). Use a more active precatalyst.
Inappropriate base.Screen different bases (K2CO3, Cs2CO3, K3PO4). Ensure the base is anhydrous if required.
Hydrodehalogenation (Loss of Cl) Catalyst system promotes reduction over coupling.Lower the reaction temperature. Ensure high purity of reagents and solvents.
Homocoupling of Boronic Acid Transmetalation is slow relative to other pathways.Optimize the base and solvent system. Consider a different boronic acid derivative (e.g., MIDA boronate).

Decision Tree for Optimizing Suzuki Coupling

G Start Low Yield in Suzuki Coupling Q1 Is Catalyst Active? Start->Q1 A1 Screen Ligands (XPhos, SPhos, etc.) Use Precatalyst Q1->A1 No Q2 Is Base Optimal? Q1->Q2 Yes A1->Q2 A2 Screen Bases (K2CO3, Cs2CO3, K3PO4) Q2->A2 No Q3 Is Temperature Correct? Q2->Q3 Yes A2->Q3 A3 Optimize Temperature (e.g., 80-120 °C) Q3->A3 No End Improved Yield Q3->End Yes A3->End

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling reactions.

References

  • ChemTalk. (2022, August 29). Electrophilic Aromatic Substitution. Available at: [Link]

  • StudySmarter. Electrophilic Aromatic Substitution: Mechanism and Directing Effects. Available at: [Link]

  • ArODES. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

  • Molecules. (2011). Cross-coupling of 4-amino-6-chloropyrimidines with various functionalized aryl halides. Available at: [Link]

  • Journal of the American Chemical Society. (2007). Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates. Available at: [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. Available at: [Link]

  • New Journal of Chemistry. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Available at: [Link]

  • ResearchGate. Optimized Buchwald–Hartwig macrocyclization of chloroaniline.... Available at: [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]

  • Dalton Transactions. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]

  • Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. Available at: [Link]

  • -ORCA. Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. Available at: [Link]

  • Organic Process Research & Development. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • TECS. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]

  • ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Available at: [Link]

  • Journal of the American Chemical Society. (2006, October 6). Highly Regioselective Catalytic Oxidative Coupling Reactions: Synthetic and Mechanistic Investigations. Available at: [Link]

  • ResearchGate. (2025, July 7). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Available at: [Link]

  • Nature Protocols. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Available at: [Link]

  • NSF PAR. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. Available at: [Link]

  • Chemical Science. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Available at: [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Doubtnut. Amino group in aniline is o, p-directing and activating in electrophilic substitution reactions. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Caerulum Pharma. 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Available at: [Link]

  • Taylor & Francis Online. Cross-coupling reactions – Knowledge and References. Available at: [Link]

  • Synthesis Spotlight. (2024). Cross-(−CO)upling. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • Molecules. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Available at: [Link]

  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • ResearchGate. (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. Available at: [Link]

  • Molecules. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Available at: [Link]

  • YouTube. (2020, July 30). Aniline Electrophilic substitution reactions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • Scribd. TmpF6 - Electrophilic Substitution Reaction of Aniline. Available at: [Link]

  • Allen. Can the amino group, in the aniline molecule, become meta-directing in an elecrophilic substitution reaction?. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrimidine-Aniline Compounds by Column Chromatography

Welcome to the technical support center for the purification of pyrimidine-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifyi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrimidine-aniline compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of molecules using column chromatography. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.

Introduction to Purifying Pyrimidine-Aniline Compounds

Pyrimidine-aniline scaffolds are prevalent in medicinal chemistry and drug discovery. Their purification, however, can be challenging due to the interplay of the polar pyrimidine ring and the basic aniline moiety. These structural features can lead to issues such as poor solubility, peak tailing, and on-column degradation, especially on standard silica gel. This guide provides the expertise to overcome these hurdles.

Core Principles of Chromatography for Pyrimidine-Aniline Compounds

The separation of compounds via column chromatography relies on the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] For pyrimidine-aniline derivatives, the choice of these two phases is critical.

  • Normal-Phase Chromatography (NPC): This is often the first approach, using a polar stationary phase (like silica gel) and a non-polar mobile phase.[3][4] Less polar compounds elute first, as they have a weaker affinity for the stationary phase.[1][2]

  • Reversed-Phase Chromatography (RPC): This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[3][5] It is particularly useful for highly polar pyrimidine-aniline compounds that are not well-retained in normal-phase systems.[6][7]

The following diagram illustrates the general workflow for purifying pyrimidine-aniline compounds using column chromatography.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Chromatography Chromatography cluster_Analysis Analysis & Isolation Crude_Sample Crude Pyrimidine-Aniline Compound TLC_Analysis TLC Analysis for Solvent System Selection Crude_Sample->TLC_Analysis Column_Packing Column Packing (e.g., Silica Gel) TLC_Analysis->Column_Packing Optimized Solvent System Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Analysis->Solvent_Removal Pure_Compound Pure Pyrimidine-Aniline Compound Solvent_Removal->Pure_Compound

Caption: General workflow for pyrimidine-aniline purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying pyrimidine-aniline compounds?

The main difficulties arise from their chemical nature. The pyrimidine ring contributes polarity, while the aniline group introduces basicity. This combination can lead to strong interactions with the acidic silanol groups on silica gel, causing significant peak tailing.[6][8] Some derivatives may also be sensitive to the acidic nature of silica and can degrade on the column.[3][8][9]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the overall polarity of your specific pyrimidine-aniline derivative.

  • Normal-Phase (NPC): Ideal for less polar to moderately polar compounds.[3][4] It's a good starting point for many derivatives.[3]

  • Reversed-Phase (RPC): Better suited for more polar compounds that show little to no movement on a normal-phase TLC plate.[6][7]

Q3: How do I select the right solvent system for normal-phase chromatography?

Thin-Layer Chromatography (TLC) is your most valuable tool for this. The aim is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2-0.4, which generally provides the best separation on a column.[3] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]

Q4: My pyrimidine-aniline compound is streaking badly on the TLC plate. What can I do?

Streaking, or tailing, is a common issue for basic compounds like anilines on silica gel.[8] This is due to strong interactions with the acidic stationary phase. To resolve this, add a small amount of a basic modifier to your mobile phase, such as 0.1-2% triethylamine (TEA) or a few drops of ammonia.[8] This will neutralize the acidic sites on the silica, leading to more symmetrical spots.

Q5: What should I do if my compound appears to be degrading on the silica gel column?

If you suspect on-column degradation, it's crucial to confirm this. You can perform a 2D TLC analysis. Spot your compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading.[8] To prevent this, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification process.

Problem 1: Poor Separation of Compound and Impurities

Symptoms:

  • Overlapping spots on the analytical TLC.

  • Co-elution of the desired product with impurities from the column.

Possible Causes & Solutions:

Possible Cause Diagnostic Step Solution
Inappropriate Solvent System The Rf values of your compound and the impurity are too close.Re-optimize the mobile phase using TLC. Try different solvent combinations to maximize the difference in Rf values (ΔRf).[7]
Column Overloading Peaks are broad and asymmetrical, often with "shoulders."Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude sample by weight.[3]
Improper Column Packing You observe channeling or cracks in the silica bed.Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to remove air bubbles and create a homogenous bed.[8]
Running the Column Too Fast Separation is poor despite a good solvent system on TLC.Reduce the flow rate of the mobile phase to allow for proper equilibration between the stationary and mobile phases.
Problem 2: The Compound Will Not Elute from the Column

Symptoms:

  • The compound remains at the baseline (Rf ≈ 0) on the TLC plate.

  • No product is recovered from the column, even after flushing with a very polar solvent.

Possible Causes & Solutions:

Possible Cause Diagnostic Step Solution
Mobile Phase is Not Polar Enough Your compound is highly polar.Drastically increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[3] If that fails, consider switching to reversed-phase chromatography.
Irreversible Adsorption or Decomposition The compound is strongly binding to or reacting with the silica gel.This is common for very basic or sensitive compounds. Try using a different stationary phase, such as neutral alumina, or deactivating the silica gel with a base.[8]
Troubleshooting Flowchart: Diagnosing and Resolving Peak Tailing

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_base Is a basic modifier (e.g., TEA) in the mobile phase? start->check_base add_base Add 0.1-2% Triethylamine to the mobile phase. check_base->add_base No check_overload Is the column overloaded? check_base->check_overload Yes add_base->check_overload reduce_load Reduce the sample load. check_overload->reduce_load Yes check_solubility Is the sample fully dissolved in the loading solvent? check_overload->check_solubility No reduce_load->check_solubility change_solvent Use a less polar loading solvent or try dry loading. check_solubility->change_solvent No consider_alt_phase Consider alternative stationary phases (e.g., neutral alumina, reversed-phase). check_solubility->consider_alt_phase Yes change_solvent->consider_alt_phase end Improved Peak Shape consider_alt_phase->end

Caption: A decision tree for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol is a general guideline for purifying moderately polar pyrimidine-aniline compounds.

1. Solvent System Selection:

  • Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides an Rf value of approximately 0.2-0.4 for your target compound and good separation from impurities.[3]

  • If tailing is observed, add 0.5-1% triethylamine to the chosen solvent system.[8]

2. Column Packing:

  • Select a column with an appropriate diameter and length for your sample size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended.[3]

  • Prepare a slurry of silica gel in your initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.[3]

3. Sample Loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully apply it to the top of the silica bed.[3]

  • Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

4. Elution and Fraction Collection:

  • Begin eluting with the low-polarity solvent mixture determined from your TLC analysis.

  • Collect fractions and monitor their composition by TLC.

  • If a gradient elution is needed, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.[3]

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This is a starting point for purifying more polar pyrimidine-aniline derivatives.

1. Column and Mobile Phase Selection:

  • Choose a suitable C18 or C8 column.[3]

  • A typical mobile phase consists of water (A) and an organic solvent like acetonitrile or methanol (B).[3]

  • Additives such as 0.1% formic acid are often used to improve peak shape.[3]

2. Method Development:

  • Start with a shallow gradient to scout for the elution of your compound (e.g., 5% to 95% B over 20-30 minutes).[3]

  • Once the approximate elution conditions are known, you can optimize the gradient to improve the resolution around your peak of interest.[10]

3. Purification Run:

  • Equilibrate the column with the initial mobile phase conditions.

  • Dissolve the sample in the initial mobile phase or a compatible solvent.

  • Inject the sample and run the optimized gradient.

  • Collect fractions corresponding to the peak of your target compound.

Data Summary Table: Recommended Starting Solvent Systems for Normal-Phase Chromatography
Compound Polarity Typical Solvent System Typical Rf Range Comments
Low to Moderate Hexane / Ethyl Acetate (9:1 to 1:1)0.2 - 0.5A good starting point for many derivatives.[3]
Moderate to High Dichloromethane / Methanol (98:2 to 9:1)0.1 - 0.4For compounds that do not move in less polar systems.[3]
Basic Compounds Add 0.1-2% Triethylamine to the above systemsVariesHelps to prevent peak tailing.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • Hawach Scientific. (2026, January 27).
  • Columbia University. (n.d.).
  • Scribd. (2021, November 26).
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • UVic. (n.d.).

Sources

Troubleshooting

Technical Support Center: Exotherm Management in Large-Scale Aniline Synthesis

Welcome to the Process Safety and Scale-Up Support Center. The reduction of nitroarenes to aniline derivatives is a cornerstone of pharmaceutical and agrochemical synthesis, but it is also a highly exothermic transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Scale-Up Support Center. The reduction of nitroarenes to aniline derivatives is a cornerstone of pharmaceutical and agrochemical synthesis, but it is also a highly exothermic transformation (ΔH ≈ -550 to -580 kJ/mol) [4]. At scale, inadequate heat removal can lead to localized hot spots, catalyst deactivation, accumulation of reactive intermediates, and catastrophic thermal runaway.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and engineering solutions to help researchers and process chemists manage thermal risks effectively.

Section 1: Thermodynamic Profiling & Calorimetry

Q: How do we accurately profile the thermal risks of nitrobenzene hydrogenation before moving from bench to pilot scale?

A: Relying solely on theoretical heat of reaction calculations is insufficient because it ignores reaction kinetics and intermediate accumulation. You must conduct isothermal reaction calorimetry coupled with Process Analytical Technology (PAT). By simultaneously measuring heat flow, hydrogen gas uptake, and in-situ FT-IR, you can map the exact thermal profile of the reaction [3].

The primary thermal risk in nitro reduction is the accumulation of the hydroxylamine intermediate. If hydrogen mass transfer from the gas to the liquid phase is slower than the intrinsic chemical reaction rate, hydroxylamine builds up in the reactor. A sudden improvement in mass transfer (e.g., an increase in stirring speed) can trigger a massive secondary exotherm as the accumulated intermediate rapidly reduces to aniline.

ThermalRunaway Start Inadequate Heat Removal TempRise Reactor Temperature Increases Start->TempRise Kinetics Reaction Rate Accelerates (Arrhenius Law) TempRise->Kinetics Kinetics->TempRise Positive Feedback Loop Accumulation Hydroxylamine Intermediate Accumulates Kinetics->Accumulation If H2 mass transfer is limited Secondary Secondary Exotherm Triggered Accumulation->Secondary Runaway Thermal Runaway / Over-pressurization Secondary->Runaway

Causality loop of thermal runaway in batch nitroarene reduction.

Protocol: Self-Validating Reaction Calorimetry for Nitroarene Reduction

This protocol utilizes a power-compensation reaction calorimeter (e.g., CRC.v4) to ensure the thermal data matches the chemical conversion, creating a self-validating safety profile [3].

  • System Setup: Equip a high-pressure reaction calorimeter with an internal cooling coil, an FT-IR-ATR probe, and a precision gas-uptake mass flow meter.

  • Catalyst & Solvent Loading: Charge the reactor with the solvent (e.g., 35 mL absolute ethanol) and catalyst (e.g., 0.078 g of 1% Pd/C).

  • Thermal Equilibration: Set the agitator to a low speed (400 rpm) and equilibrate the system to the target isothermal temperature (e.g., 50 °C). Establish a baseline heat flow.

  • Substrate Injection: Inject the nitroarene substrate (e.g., 0.033 mol nitrobenzene) into the reactor.

  • Pressurization & Initiation: Pressurize the vessel with H 2​ gas (e.g., 13 bar). Rapidly increase the stirrer speed to 1200 rpm to break the gas-liquid mass transfer barrier and initiate the reaction.

  • Data Acquisition: Continuously record the heat release rate (W), cumulative H 2​ consumption, and the disappearance of the -NO 2​ IR band.

  • Validation Check (Critical): Overlay the normalized integrated heat curve with the H 2​ uptake curve. If the heat release outpaces H 2​ consumption, it proves that an intermediate is accumulating. If they perfectly align, the reaction is strictly mass-transfer limited and safe to scale under controlled dosing.

Section 2: Continuous Flow Chemistry as a Thermal Mitigation Strategy

Q: Batch reduction of heavily functionalized nitroarenes often leads to thermal runaway or poor chemoselectivity. How does continuous flow chemistry mitigate this?

A: Batch reactors have a low surface-area-to-volume ratio, making heat dissipation highly inefficient at scale. Continuous flow reactors (microreactors or plug-flow systems) offer exceptionally high surface-area-to-volume ratios, enabling near-instantaneous heat transfer [2].

Instead of accumulating a large inventory of reactive nitro compounds, only a microscopic volume is reacting at any given millisecond. This allows you to run the reaction at higher temperatures safely, drastically improving spacetime yields while maintaining the exotherm within a tight ±2 °C window. Furthermore, the precise control over residence time prevents over-reduction of sensitive functional groups (like halogens or olefins).

FlowChemistry Feed1 Nitroarene Solution Pump HPLC Pumps & MFCs Feed1->Pump Feed2 H2 Gas / Reductant Feed2->Pump Mixer Static Mixer Pump->Mixer Reactor Jacketed Plug Flow Reactor (Active Cooling) Mixer->Reactor PAT In-line FT-IR (Thermal Monitoring) Reactor->PAT Collection Aniline Collection PAT->Collection

Continuous flow workflow for exothermic nitroarene reduction.

Section 3: Temperature Optimization and Catalyst Selection

Q: We are operating our aniline synthesis at elevated temperatures (>100 °C) to enhance industrial heat recovery, but we are seeing a drop in aniline selectivity due to over-hydrogenation. How do we fix this?

A: High temperatures accelerate both the primary reduction and secondary over-hydrogenation (e.g., reducing the aromatic ring to cyclohexylamine). To counteract this, you must optimize the catalyst loading and residence time. Studies show that using a low-loading palladium catalyst (e.g., 0.3 wt% Pd/Al 2​ O 3​ ) instead of a standard high-loading catalyst (5 wt% Pd/C) maximizes aniline selectivity at elevated temperatures [5]. The lower metal dispersion prevents the consecutive adsorption of the newly formed aniline molecule, thereby suppressing unwanted ring hydrogenation.

Quantitative Data: Temperature Impact on Aniline Synthesis

The following table summarizes the relationship between temperature, yield, and thermal control across various synthetic methodologies [1], [2], [4].

Parameter / ConditionTemperature (°C)Yield / Conversion (%)Exotherm / Heat DataReference
Continuous-Flow Hydrogenation40 °C85%Controlled[1]
Continuous-Flow Hydrogenation60 °C99%Controlled[1]
B 2​ (OH) 4​ -Mediated Flow Reduction100 °C (Batch)N/ASecondary Runaway (>80°C)[2]
B 2​ (OH) 4​ -Mediated Flow Reduction0 °C (Divided Dose)82%ΔT < 20 °C[2]
Isothermal Calorimetry (Pd/C)55–65 °C>99.99%ΔH = -581.87 kJ/mol[4]

Section 4: Troubleshooting Common Exotherm Issues

Q: During the reduction of a halogenated nitrobenzene, the reaction stalled, so we increased the temperature. Shortly after, a violent exotherm occurred. What happened?

A: You experienced a delayed initiation followed by an accumulation-driven exotherm. Halogenated nitroarenes can poison the catalyst or exhibit slower initiation kinetics. When the reaction stalled, unreacted substrate and dissolved H 2​ accumulated in the solvent. Increasing the temperature abruptly overcame the activation energy barrier, causing the entire accumulated inventory to react simultaneously. Solution: Never increase temperature to force a stalled exothermic reaction. Instead, verify hydrogen mass transfer (stirring speed), check for catalyst poisons, or transition to a continuous flow setup where substrate inventory is inherently limited.

Q: How do we control the exotherm when using chemical reductants (like sodium sulfide or borohydride) instead of catalytic hydrogenation?

A: Chemical reductions (e.g., Zinin reduction) are notoriously exothermic and prone to runaway if reagents are added too quickly. Solution: Implement a strict dosing-controlled protocol. The reductant must be added dropwise via a calibrated syringe pump while actively monitoring the internal temperature. The dosing rate must be dynamically linked to the cooling jacket's capacity. If the temperature exceeds the setpoint by 5 °C, the dosing pump must automatically pause via an automated interlock system.

References

  • "Managing reaction temperature for stable aniline deriv
  • "Development of a Safer Continuous Flow Process for B2(OH)
  • "Study of the Hydrogenation of Selected Nitro Compounds by Simultaneous Measurements of Calorimetric, FT-IR, and Gas-Uptake Signals", ACS Public
  • "Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers", ResearchG
  • "Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures", ACS Public
Optimization

Technical Support Center: LC-MS Troubleshooting for Aniline-Pyrimidine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex analytical bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex analytical bottlenecks. Aniline-pyrimidine couplings are foundational to the synthesis of modern targeted therapeutics, particularly in the development of kinase inhibitors such as imatinib and its analogs.

Whether your synthetic route relies on Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig aminations, unexpected byproducts are inevitable. This guide provides a mechanistic framework and self-validating LC-MS protocols to confidently identify, resolve, and eliminate these impurities.

Part 1: Mechanistic Origins of Unexpected Byproducts

To effectively troubleshoot an LC-MS chromatogram, you must first understand the causality behind the chemical pathways. The reaction environment directly dictates the impurity profile.

Reaction_Pathways SM Aniline + Halopyrimidine Product Desired Coupled Product SM->Product Optimal Conditions Regio Regioisomer (C2 vs C4) SM->Regio SNAr Poor Selectivity Solv Solvolysis Adduct (+ROH) SM->Solv SNAr in Alcoholic Solvent Dehal Hydrodehalogenation (-X, +H) SM->Dehal Pd-Catalyzed Side Reaction

Fig 1. Mechanistic pathways of aniline-pyrimidine coupling and common byproducts.
  • Regioisomerism (SNAr): In 2,4-dihalopyrimidines, the C4 position is electronically more susceptible to nucleophilic attack than C2. However, elevated temperatures or excess aniline can force C2 substitution, generating isobaric regioisomers that severely complicate LC-MS spectra[1].

  • Solvolysis (SNAr): When SNAr reactions are run in protic solvents (e.g., ethanol, methanol), the solvent acts as a competing nucleophile against the weakly nucleophilic aniline, yielding alkoxy-pyrimidine byproducts[2].

  • Hydrodehalogenation (Buchwald-Hartwig): In Pd-catalyzed aminations, protic impurities or β -hydride elimination pathways can lead to the reduction of the halopyrimidine, stripping the halogen without coupling the aniline[3].

Part 2: Troubleshooting FAQs

Q1: My chromatogram shows two distinct peaks with the exact same m/z. How do I know which is my product? A: You are observing isobaric regioisomers (e.g., C2- vs. C4-substituted pyrimidine). Because their intact masses are identical, MS1 alone cannot differentiate them. Causality & Solution: You must rely on MS/MS fragmentation. The fragmentation patterns will differ based on the stability of the leaving groups at the C2 vs C4 positions. Chromatographically, standard C18 columns often fail to resolve these. Switching to a Charged Surface Hybrid (CSH) Phenyl-Hexyl column provides the alternative π−π interactions necessary to baseline-resolve these isomers[4].

Q2: I am observing a major byproduct peak that is exactly 47 Da lighter than my expected aniline-coupled product. What is this? A: If you are using ethanol as your reaction solvent, this mass difference perfectly matches a solvolysis byproduct [2]. Causality & Solution: Ethanol outcompetes the aniline, forming an ethoxy-pyrimidine adduct. The mass of an ethoxy group (45 Da) compared to an aniline group (92 Da) results in a net -47 Da shift. To resolve this, switch to a polar aprotic solvent like DMF or NMP, which solvates the intermediate without acting as a nucleophile[5].

Q3: My LC-MS shows a prominent peak with a mass shift of -34 Da from my expected product. Is this an in-source fragment? A: No, a -34 Da shift strongly indicates hydrodehalogenation of a secondary chlorine atom on your pyrimidine ring (Loss of Cl isotope pattern, replacement by H)[3]. Causality & Solution: In Buchwald-Hartwig couplings, palladium catalysts can undergo premature reductive elimination in the presence of moisture. Ensure strictly anhydrous conditions, degas your solvents, and consider switching to a bulkier, more electron-rich phosphine ligand (e.g., XPhos) to stabilize the active Pd-complex[3].

Q4: How can I distinguish a true degradation byproduct from an LC-MS ionization artifact? A: Artifacts like in-source fragmentation or solvent adducts will co-elute perfectly with the parent peak. For example, a +22 Da shift is a Sodium (Na + ) adduct, and +44 Da often indicates PEG contamination from plasticware[6]. Causality & Solution: Overlay the Extracted Ion Chromatograms (XIC) of the product and the suspected byproduct. If the "byproduct" peak perfectly matches the retention time and peak shape of the main product, it is an ionization artifact. Adjust your desolvation temperature or cone voltage to minimize these in-source effects.

Part 3: Diagnostic Mass Shifts in Aniline-Pyrimidine Couplings

Summarizing quantitative data into a diagnostic matrix allows for rapid identification of unknown peaks during method development.

Mass Shift ( Δ Da)Putative IdentityReaction TypeMechanistic CauseResolution
0 Da (Isobaric) RegioisomerSNArPoor regioselectivity (e.g., C2 vs C4 attack) due to excessive heating[1].Lower temperature; use CSH Phenyl-Hexyl column for LC resolution[4].
-34 Da / -78 Da HydrodehalogenationBuchwald-HartwigPremature reductive elimination due to moisture or β -hydride elimination[3].Use anhydrous solvents; switch to bulkier ligands (e.g., XPhos)[3].
-47 Da Ethoxy AdductSNArSolvolysis: Ethanol outcompetes aniline as a nucleophile[2].Switch to polar aprotic solvents (e.g., DMF, NMP)[5].
+22 Da / +38 Da Na + / K + AdductLC-MS ArtifactAlkali metal contamination in mobile phase or glassware[6].Use LC-MS grade solvents; clean ion source[6].
+16 Da N-Oxide / OxidationBothOxidation of the aniline nitrogen or pyrimidine ring.Degas solvents thoroughly; maintain strict inert atmosphere.

Part 4: Self-Validating Experimental Protocol

Historically, pharmacopeia methods for kinase inhibitors relied on non-volatile ion-pairing agents (e.g., sodium octanesulfonate), which completely suppress MS ionization and contaminate the source[4]. The following modernized UHPLC-HRMS protocol ensures MS-compatibility, baseline resolution of isobaric impurities, and accurate mass identification[4],.

LCMS_Workflow Start Unexpected Peak in LC-MS CheckMass Analyze Exact Mass & Isotope Pattern Start->CheckMass IsAdduct Co-eluting with Parent Peak? CheckMass->IsAdduct Artifact LC-MS Artifact (Adduct/Fragment) IsAdduct->Artifact Yes (Same RT) TrueImpurity True Reaction Byproduct IsAdduct->TrueImpurity No (Different RT) Elucidate MS/MS Fragmentation & Elucidation TrueImpurity->Elucidate

Fig 2. Decision tree for differentiating true reaction impurities from LC-MS artifacts.
Step-by-Step UHPLC-HRMS Methodology

Step 1: Sample Preparation

  • Quench the reaction aliquot and dilute 1:50 in MS-grade Methanol. Note: Over-concentrated samples lead to detector saturation, mass shifts, and severe ion suppression[4].

  • Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove palladium black or insoluble salts.

Step 2: Chromatographic Separation

  • Column Selection: Install an ACQUITY UPLC CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). The charged surface hybrid technology prevents peak tailing for basic aniline compounds, while the phenyl-hexyl phase resolves π -electron-rich regioisomers[4].

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 100% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • Configure the HRMS (e.g., Q-TOF) in positive Electrospray Ionization (ESI+) mode.

  • Set the Capillary Voltage to 2.5 kV and the Desolvation Temperature to 500 °C.

  • Utilize a Data-Independent Acquisition (DIA) mode such as HDMS E to simultaneously collect low-energy (precursor ion) and high-energy (fragmentation) spectra.

Step 4: Data Validation & Elucidation

  • Extract the exact mass of the target product (± 5 ppm window).

  • For any identified impurity, execute the validation logic shown in Fig 2. Compare the high-energy fragmentation spectra of the impurity against the parent compound to localize the structural modification (e.g., identifying which ring underwent dehalogenation).

Sources

Reference Data & Comparative Studies

Validation

Head-to-head comparison of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivatives with known inhibitors

An in-depth technical analysis by a Senior Application Scientist. Executive Summary The compound 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9) is not merely a generic chemical building block; it serves a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Executive Summary

The compound 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9) is not merely a generic chemical building block; it serves as the critical foundational scaffold for a breakthrough class of macrocyclic Factor XIa (FXIa) inhibitors, most notably the clinical candidate Milvexian (BMS-986177) [1]. In the landscape of antithrombotic drug development, traditional anticoagulants carry a significant and sometimes fatal risk of bleeding. By targeting FXIa, researchers can successfully uncouple thrombosis (pathological clotting) from hemostasis (normal wound healing) [2].

This guide provides a head-to-head comparison of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline macrocyclic derivatives against known acyclic FXIa inhibitors (Asundexian) and standard-of-care Factor Xa (FXa) inhibitors (Apixaban).

Mechanistic Rationale: Uncoupling Thrombosis from Hemostasis

To understand the clinical superiority of FXIa inhibitors, we must examine the architecture of the coagulation cascade. Traditional anticoagulants like Apixaban target Factor Xa (FXa) in the common pathway. While highly effective at preventing thrombosis, inhibiting FXa inherently compromises the extrinsic pathway driven by Tissue Factor, which is vital for sealing vessel wall leakages (hemostasis).

Conversely, FXIa is a key amplifier exclusively within the intrinsic pathway. Genetic data and preclinical models demonstrate that inhibiting FXIa prevents the amplification loop that drives large, occlusive thrombi, without impairing the body's primary hemostatic response [3].

Coagulation Contact Contact Activation (Intrinsic) FXIIa Factor XIIa Contact->FXIIa FXIa Factor XIa (Target: Milvexian/Asundexian) FXIIa->FXIa FIXa Factor IXa FXIa->FIXa Amplification Loop FXa Factor Xa (Target: Apixaban) FIXa->FXa TF Tissue Factor (Extrinsic) FVIIa Factor VIIa TF->FVIIa FVIIa->FXa Hemostasis Thrombin Thrombin (FIIa) FXa->Thrombin Thrombin->FXIa Feedback Activation Fibrin Fibrin Clot Thrombin->Fibrin

Fig 1. Coagulation cascade uncoupling FXIa (thrombosis) from FXa (hemostasis).

Structural Causality: Why the Aniline-Pyrimidine Scaffold?

The choice to utilize 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline as a core building block is rooted in binding thermodynamics.

  • S1 Pocket Anchoring : The 6-methoxypyrimidin-4-yl moiety is perfectly tuned to occupy the S1 pocket of the FXIa active site, establishing critical hydrogen bonds with the enzyme's backbone.

  • Macrocyclization Vector : Acyclic inhibitors often suffer from a high entropic penalty ( ΔS ) upon binding due to the loss of conformational freedom. The ortho-aniline group on this scaffold provides a highly reactive synthetic vector (via Buchwald-Hartwig amination or amide coupling) to close a macrocyclic ring [4].

  • Pre-organization : By closing the macrocycle, the derivative is "locked" into its bioactive conformation. This thermodynamic pre-organization dramatically lowers the entropic barrier, driving the binding affinity ( Ki​ ) from the micromolar range down to the sub-nanomolar range.

Head-to-Head Performance Data

The following table synthesizes the quantitative performance of the macrocyclic derivative (Milvexian) against the leading acyclic FXIa inhibitor (Asundexian) and the FXa standard (Apixaban).

CompoundScaffold OriginPrimary Target Ki​ / IC50​ (nM)aPTT ProlongationPT ProlongationClinical Bleeding Risk
Milvexian 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (Macrocyclic)FXIa0.11 ( Ki​ )High (2x at 500mg)NoneMinimal
Asundexian Acyclic Small MoleculeFXIa1.0 ( IC50​ )ModerateNoneMinimal
Apixaban Pyrazole-based Small MoleculeFXa0.08 ( Ki​ )ModerateHighElevated

Data Note: Milvexian demonstrates superior target affinity due to the macrocyclic restriction of the aniline-pyrimidine core, translating to robust activated partial thromboplastin time (aPTT) prolongation without affecting prothrombin time (PT) [5].

Self-Validating Experimental Protocol: In Vitro FXIa Chromogenic Assay

To accurately compare the affinities of these inhibitors, clotting assays (like aPTT) are insufficient due to matrix dependencies and high variability. As an application standard, we utilize a direct chromogenic assay.

Causality of Assay Design : We employ a specific peptide-pNA substrate (e.g., S-2366) to directly quantify the residual protease activity of FXIa. We measure kinetics rather than endpoints; kinetic reads allow the detection of assay linearity and rule out substrate depletion artifacts, ensuring the calculated Ki​ is thermodynamically sound.

Step-by-Step Methodology
  • Reagent Preparation : Prepare human FXIa enzyme (final concentration 0.5 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Prepare serial dilutions of the 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline derivative (Milvexian) and the reference control (Asundexian) in DMSO.

  • Equilibration (Crucial Step) : Combine the enzyme and inhibitor in a 384-well microplate. Incubate at 37°C for exactly 10 minutes. Rationale: This pre-incubation allows the reversible inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate competition.

  • Substrate Addition : Initiate the reaction by adding the chromogenic substrate S-2366 (final concentration 200 µM, approximating the Km​ ).

  • Kinetic Readout : Immediately transfer the plate to a microplate reader. Monitor the change in absorbance at 405 nm continuously for 15 minutes at 37°C to capture the initial linear velocity ( V0​ ).

  • Quality Control & Self-Validation :

    • Validation Gate : The uninhibited enzyme wells serve as the maximum velocity ( Vmax​ ) baseline. If the Vmax​ deviates by >10% between technical replicates, the entire plate must be discarded due to pipetting error or enzyme degradation.

    • Reference Gate : The IC50​ of the Asundexian positive control must fall within 0.8–1.2 nM. If it passes, the Ki​ of the novel derivative is calculated using the Cheng-Prusoff equation.

Workflow Prep 1. Reagent Prep (Enzyme + Inhibitor) Incubate 2. Equilibration (37°C, 10 min) Prep->Incubate Substrate 3. Substrate Addition (S-2366 Peptide) Incubate->Substrate Read 4. Kinetic Readout (Absorbance 405 nm) Substrate->Read Analyze 5. Data QC & Analysis (Calculate Ki) Read->Analyze

Fig 2. Self-validating in vitro chromogenic assay workflow for FXIa inhibitors.

References

  • Dilger, A. K., et al. "Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Heitmeier, S., et al. "Design and Preclinical Characterization Program toward Asundexian (BAY 2433334), an Oral Factor XIa Inhibitor for the Prevention and Treatment of Thromboembolic Disorders." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • Pinto, D. J. P., et al. "Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker." Journal of Medicinal Chemistry, OSTI.[Link]

  • Wong, P. C., et al. "Milvexian, an orally bioavailable, small-molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits." ResearchGate.[Link]

  • Gómez-Outes, A., et al. "Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders." MDPI.[Link]

Sources

Comparative

Validating the Mechanism of Action of 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline-Based Compounds: A Comparative Guide

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are recognized as privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone of precision medicine. The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous FDA-approved drugs that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] This guide provides a comprehensive framework for validating the mechanism of action of a novel compound, 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline, and its derivatives. We will objectively compare its hypothetical performance with established kinase inhibitors, supported by detailed experimental protocols and data interpretation guidelines.

Our approach is grounded in a multi-faceted validation process, encompassing direct target engagement, assessment of downstream signaling pathways, and evaluation of cellular phenotypic responses. This ensures a robust understanding of the compound's molecular mechanism, a critical step in its development from a promising hit to a potential therapeutic candidate.[4]

Section 1: Establishing Direct Target Engagement

The initial and most crucial step in validating a kinase inhibitor's mechanism of action is to unequivocally demonstrate its direct binding to the intended target kinase within a cellular context.[5] This provides direct evidence of target engagement and allows for the quantification of binding affinity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a robust method to quantify compound binding to a specific kinase in live cells.[6][7][8] This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's cellular affinity.[6][8]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture and Transfection:

    • Plate HEK293 cells (or another suitable cell line) in a 96-well plate.

    • Co-transfect the cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Compound Treatment:

    • Prepare a serial dilution of the 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline-based compound and known inhibitors (e.g., Gefitinib for EGFR).

    • Add the compounds to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Tracer Addition and BRET Measurement:

    • Add the NanoBRET™ tracer to the wells.

    • Measure the BRET signal using a luminometer capable of detecting both donor and acceptor emissions.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target kinase in a cellular environment.

Expected Data and Comparison:

The data should be presented in a table comparing the IC50 values of the novel compound with established inhibitors against the target kinase.

CompoundTarget KinaseCellular IC50 (nM)
4-Chloro-2-(6-methoxypyrimidin-4-yl)anilineEGFRHypothetical Value
GefitinibEGFR25
ErlotinibEGFR20

A lower IC50 value for the novel compound would suggest a higher binding affinity to the target kinase compared to the reference compounds.

Workflow for Target Engagement Validation

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Measurement cluster_3 Data Analysis cell_culture Plate Cells transfection Transfect with NanoLuc-Kinase Vector cell_culture->transfection compound_prep Prepare Compound Dilutions incubation Incubate Cells with Compounds compound_prep->incubation tracer_add Add NanoBRET Tracer incubation->tracer_add bret_measure Measure BRET Signal tracer_add->bret_measure ratio_calc Calculate BRET Ratio bret_measure->ratio_calc curve_fit Generate Dose-Response Curve ratio_calc->curve_fit ic50_det Determine IC50 curve_fit->ic50_det cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Inhibitor->EGFR Inhibits Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway.

Section 3: Evaluating Cellular Phenotypic Effects

Ultimately, the efficacy of a kinase inhibitor is determined by its ability to elicit a desired cellular response, such as inhibiting proliferation or inducing apoptosis in cancer cells. [9]

Cell Viability and Proliferation Assays

Assays like the MTT or CellTiter-Glo® assay are widely used to measure the cytotoxic or anti-proliferative effects of a compound. [9][10][11][12][13]The CellTiter-Glo® assay, in particular, is a highly sensitive method that quantifies ATP levels, an indicator of metabolically active cells. [10][13] Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well opaque-walled plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and reference inhibitors.

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay and Measurement:

    • Add the CellTiter-Glo® reagent to each well.

    • Mix and incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparison:

The GI50 values provide a quantitative measure of the compound's anti-proliferative potency.

CompoundCell LineGI50 (µM)
Compound A A549Hypothetical Value
Gefitinib A54910
Erlotinib A5498

A lower GI50 value indicates greater potency in inhibiting cell proliferation.

Logical Flow of Validation Experiments

node_direct Direct Target Engagement (NanoBRET) node_downstream Downstream Signaling Inhibition (Western Blot) node_direct->node_downstream Confirms Functional Activity node_conclusion Validated Mechanism of Action node_direct->node_conclusion node_phenotype Cellular Phenotype (Cell Viability Assay) node_downstream->node_phenotype Links Molecular Effect to Cellular Outcome node_downstream->node_conclusion node_phenotype->node_conclusion

Caption: A logical workflow for validating the mechanism of action.

Conclusion

The independent validation of a kinase inhibitor's mechanism of action is a multifaceted process that requires a combination of biochemical and cellular studies. [4]By systematically evaluating direct target engagement, downstream signaling effects, and cellular outcomes, researchers can build a comprehensive and compelling case for the specific molecular mechanism of a novel compound like 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline. This rigorous approach is paramount for the successful progression of a compound through the drug discovery pipeline.

References

  • Vasta, J. D., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Chemical Society, 140(15), 5235–5246. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in.... Retrieved from [Link]

  • Giam, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26744. Retrieved from [Link]

  • Mohamed, M. (n.d.). Fluorescent Cellular assays For Kinase inhibitors. Huskie Commons. Retrieved from [Link]

  • Elkins, J. M., et al. (2019). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. Molecular Cancer Therapeutics, 18(2), 423–433. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Merget, B., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLoS Computational Biology, 13(8), e1005678. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12045–12051. Retrieved from [Link]

  • Agilent. (n.d.). Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection. Retrieved from [Link]

  • Ruprecht, B., et al. (2015). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 10(1), 18–29. Retrieved from [Link]

  • Wu, P., et al. (2022). Trends in kinase drug discovery: targets, indications and inhibitor design. Acta Pharmaceutica Sinica B, 12(1), 1–32. Retrieved from [Link]

  • Open Exploration Publishing. (2024, July 1). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]

  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • PubMed. (2007, February 1). Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and SAR studies. Retrieved from [Link]

  • Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26039–26053. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2017, March 16). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. Retrieved from [Link]

  • Dar, A. C., et al. (2010). Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7847–7857. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2975. Retrieved from [Link]

  • RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Retrieved from [Link]

  • China Shanghai Caerulum Pharma. (n.d.). 4-chloro-2-(6-methoxypyrimidin-4-yl)aniline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Small-Molecule Anti-Cancer Drugs From 2016 to 2020: Synthesis and Clinical Application. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2005). 4-Chloro-N-(pyrimidin-2-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(Pt 5), o1358–o1359. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Study to Evaluate the Safety and Efficacy of Two Different Dosing Schedules of Pembrolizumab (MK-3475) Compared to Ipilimumab in Participants With Advanced Melanoma (MK-3475-006/KEYNOTE-006). Retrieved from [Link]

  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • National Jewish Health. (n.d.). Search for Clinical Trials. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). Immune System Disorders - UTSW - Study Finder. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Cladribine and Rituximab in Treating Patients With Hairy Cell Leukemia. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Ibrutinib and Ulocuplumab in Treating Patients With B-cell Non-Hodgkin Lymphoma. Retrieved from [Link]

Sources

Validation

Cross-reactivity analysis of inhibitors synthesized from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of FXIa Inhibitors Synthesized from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline Executive Summary & Clinical Rationale The compound 4-Chloro-2-(6...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of FXIa Inhibitors Synthesized from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline

Executive Summary & Clinical Rationale

The compound 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline (CAS 1802434-18-9) is a highly specialized chemical intermediate critical to the synthesis of next-generation macrocyclic Factor XIa (FXIa) inhibitors, most notably Milvexian (BMS-986177)[1][2].

For decades, the standard of care in antithrombotic therapy has relied on Direct Oral Anticoagulants (DOACs) that target Factor Xa (FXa) or Thrombin (FIIa)[3]. While highly effective, these agents inherently increase the risk of major bleeding because FXa and Thrombin are indispensable for primary hemostasis[4]. Factor XIa, however, presents a paradigm-shifting target: it is a primary driver of pathological thrombus amplification but plays only an ancillary role in initial clot formation[5][6]. By utilizing 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline to build highly selective FXIa inhibitors, drug developers can effectively uncouple thrombosis from hemostasis, offering robust efficacy with a near-zero bleeding liability[2][7].

Mechanistic Causality: The Structural Basis for Selectivity

The exceptional selectivity of inhibitors derived from this intermediate is not accidental; it is driven by precise structural causality. The pyrimidine-aniline core is strategically designed to anchor the inhibitor into the S1 and S2 sub-pockets of the FXIa active site[2].

  • The Pyrimidine Ring: Acts as a critical hydrogen bond acceptor within the S1 pocket.

  • The Aniline Bridge: Locks the macrocycle into a rigid conformation that perfectly complements the FXIa S2 pocket.

Because the S2 pockets of FXa and Thrombin are significantly narrower and possess different electrostatic properties, the bulky macrocycle sterically clashes with these off-target enzymes, resulting in a >100,000-fold selectivity margin[2][3]. However, Plasma Kallikrein (PKa) shares a 58% sequence homology with FXIa and engages in reciprocal activation[8]. Consequently, PKa represents the primary cross-reactivity liability that must be rigorously monitored during lead optimization[9].

CoagulationCascade FXII Factor XII PKa Plasma Kallikrein (PKa) FXII->PKa FXI Factor XI FXII->FXI Activates PKa->FXII Reciprocal FXIa Factor XIa (Primary Target) FXI->FXIa Activation FIXa Factor IXa FXIa->FIXa Cascade FXa Factor Xa (Off-Target) FIXa->FXa Cascade Thrombin Thrombin (FIIa) (Off-Target) FXa->Thrombin Cascade Inhibitor Macrocyclic Inhibitor (CAS 1802434-18-9 Derived) Inhibitor->PKa Moderate Cross-Reactivity Inhibitor->FXIa Potent Inhibition (Ki ~0.11 nM) Inhibitor->FXa No Cross-Reactivity Inhibitor->Thrombin No Cross-Reactivity

Coagulation cascade highlighting selective FXIa inhibition by CAS 1802434-18-9 derivatives.

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To objectively evaluate the selectivity of synthesized inhibitors, a self-validating in vitro biochemical assay system is required. We utilize continuous fluorogenic assays rather than endpoint assays because continuous monitoring allows for the detection of non-linear kinetics, which is critical for identifying slow-binding inhibitors or ruling out assay interference (e.g., compound autofluorescence)[10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000, and 0.1% BSA. Causality note: PEG 8000 is strictly required to prevent non-specific binding of highly lipophilic macrocycles to the microplate walls.

  • Compound Titration: Prepare an 11-point, 3-fold serial dilution of the synthesized inhibitor (starting at 10 µM) in 100% DMSO.

  • Internal Control Integration (Self-Validation): Plate design MUST include positive controls for off-target enzymes: Apixaban for FXa[11] and Argatroban for Thrombin. Include DMSO as the vehicle negative control.

  • Enzyme Pre-incubation: Add 10 µL of the target enzyme (FXIa, FXa, Thrombin, or PKa) to the 384-well plate. Add 100 nL of the compound/control. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the specific fluorogenic substrate (e.g., Boc-Phe-Ser-Arg-AMC for FXIa).

  • Kinetic Readout & Validation: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 30 minutes. Calculate the initial velocity ( Vmax​ ).

  • Data Analysis: Calculate the IC50​ using a 4-parameter logistic fit. Convert IC50​ to Ki​ using the Cheng-Prusoff equation. Calculate the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's integrity and confirms that the selectivity window is distinguishable from background noise.

ProfilingWorkflow Synthesis Compound Synthesis (from CAS 1802434-18-9) Primary Primary Screen (FXIa Fluorogenic Assay) Synthesis->Primary Counter Counter-Screening (FXa, FIIa, PKa) Primary->Counter IC50 < 1 nM Selectivity Selectivity Profiling (Calculate Fold-Selectivity) Counter->Selectivity Data Aggregation Validation Orthogonal Validation (aPTT / PT Plasma Assays) Selectivity->Validation >1000-fold Selectivity

Self-validating high-throughput workflow for cross-reactivity profiling of FXIa inhibitors.

Comparative Performance Data

The following table objectively compares the cross-reactivity profile of a leading CAS 1802434-18-9 derived inhibitor (Milvexian / BMS-986177) against a standard-of-care FXa inhibitor (Apixaban) and an alternative small-molecule FXIa inhibitor (Asundexian).

Target / ParameterMilvexian (CAS 1802434-18-9 Derivative)Apixaban (FXa DOAC Control)Asundexian (Alternative FXIa Inhibitor)
FXIa Ki​ 0.11 nM (Highly Potent)[2]> 10,000 nM~1.0 nM ( IC50​ )[10]
FXa Ki​ > 18,000 nM[9]0.08 nM [11]> 10,000 nM
Thrombin Ki​ > 10,000 nM (Human)[9]> 10,000 nM> 10,000 nM
PKa Ki​ 44 nM (Moderate cross-reactivity)[9]> 10,000 nMHighly Selective[10]
aPTT Effect Dose-dependent prolongation[12]Minimal effectDose-dependent prolongation
PT Effect No effect at therapeutic doses[6]Dose-dependent prolongationNo effect

Data Interpretation: The data clearly demonstrates that macrocycles synthesized from 4-Chloro-2-(6-methoxypyrimidin-4-yl)aniline achieve profound potency against FXIa ( Ki​ = 0.11 nM) while maintaining absolute inertness against FXa and Thrombin[2][9]. The specific prolongation of the activated partial thromboplastin time (aPTT) without affecting the prothrombin time (PT) serves as the ultimate orthogonal validation of the in vitro biochemical selectivity, confirming that the extrinsic coagulation pathway remains fully intact[6][12].

Sources

Comparative

Benchmarking the potency of novel compounds against established MET/VEGFR2 inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency and efficacy of novel compounds against established MET and VEGFR2 inhibitors. Herein...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency and efficacy of novel compounds against established MET and VEGFR2 inhibitors. Herein, we eschew a rigid template, instead offering a dynamic, logic-driven approach to experimental design and data interpretation, grounded in scientific integrity.

The Rationale for Dual MET/VEGFR2 Inhibition: A Two-Pronged Assault on Tumor Progression

The MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) signaling pathways are critical, and often intertwined, drivers of tumorigenesis.

  • MET , the receptor for Hepatocyte Growth Factor (HGF), plays a pivotal role in cell proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of many cancers, contributing to aggressive phenotypes and metastasis.

  • VEGFR2 is the primary mediator of angiogenesis, the formation of new blood vessels essential for supplying tumors with nutrients and oxygen.[1]

Crosstalk between these two pathways is a significant mechanism of tumor progression and therapeutic resistance.[2][3][4] For instance, MET activation can upregulate the expression of VEGF, while VEGF signaling can, in some contexts, lead to MET activation.[2][3][5] This interplay underscores the therapeutic potential of dual inhibitors that can simultaneously block both pathways, offering a more comprehensive and robust anti-cancer strategy.[1][6][7]

Below is a diagram illustrating the core signaling cascades of the MET and VEGFR2 pathways.

cluster_met MET Signaling cluster_vegfr2 VEGFR2 Signaling HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS_RAF_MEK_ERK_MET RAS-RAF-MEK-ERK MET->RAS_RAF_MEK_ERK_MET PI3K_AKT_mTOR_MET PI3K-AKT-mTOR MET->PI3K_AKT_mTOR_MET STAT3_MET STAT3 MET->STAT3_MET PLCg_PKC_RAS_ERK PLCγ-PKC-RAS-ERK VEGFR2->PLCg_PKC_RAS_ERK PI3K_AKT_mTOR_VEGFR2 PI3K-AKT-mTOR VEGFR2->PI3K_AKT_mTOR_VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK_MET->Proliferation Survival Survival RAS_RAF_MEK_ERK_MET->Survival Migration_Invasion Migration/Invasion RAS_RAF_MEK_ERK_MET->Migration_Invasion PI3K_AKT_mTOR_MET->Proliferation PI3K_AKT_mTOR_MET->Survival STAT3_MET->Proliferation STAT3_MET->Survival Angiogenesis Angiogenesis STAT3_MET->Angiogenesis PLCg_PKC_RAS_ERK->Proliferation PLCg_PKC_RAS_ERK->Angiogenesis PI3K_AKT_mTOR_VEGFR2->Survival PI3K_AKT_mTOR_VEGFR2->Angiogenesis

Caption: Simplified MET and VEGFR2 signaling pathways.

Benchmarking Strategy: A Multi-tiered Approach

A robust benchmarking strategy for a novel MET/VEGFR2 inhibitor involves a tiered approach, moving from in vitro biochemical assays to cellular and finally in vivo models. This progression allows for a comprehensive evaluation of a compound's potency, selectivity, and therapeutic potential.

Tier1 Tier 1: In Vitro Biochemical Assays Tier2 Tier 2: Cellular Assays Tier1->Tier2 Tier3 Tier 3: In Vivo Xenograft Models Tier2->Tier3

Caption: A tiered experimental workflow for inhibitor benchmarking.

Established MET/VEGFR2 Inhibitors for Comparison

For a meaningful benchmark, it is essential to compare novel compounds against well-characterized, clinically relevant inhibitors. The following table summarizes the reported biochemical potencies of established MET/VEGFR2 inhibitors.

InhibitorTargetIC50 (nM)Reference
Cabozantinib MET1.3[8][9]
VEGFR20.035[8][9][10][11]
Lenvatinib MET-
VEGFR24.0[12]
Crizotinib MET8.0[13]
VEGFR2-

Note: IC50 values can vary depending on the specific assay conditions.

Tier 1: In Vitro Biochemical Assays - Assessing Direct Enzymatic Inhibition

The initial step is to determine the direct inhibitory effect of the novel compound on the kinase activity of MET and VEGFR2.

Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Objective: To quantify the in vitro potency of a novel compound against MET and VEGFR2 kinases.

Materials:

  • Recombinant human MET and VEGFR2 kinase domains

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compound and control inhibitors (e.g., Cabozantinib)

  • 96- or 384-well assay plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the novel compound and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of the assay plate. Include control wells with solvent only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase (MET or VEGFR2) and the kinase substrate in the kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the respective kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a luminescent signal that is inversely proportional to the amount of ATP remaining, and thus directly proportional to kinase activity.

  • Data Acquisition: Read the luminescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][14]

Tier 2: Cellular Assays - Evaluating Target Engagement and Functional Outcomes

Once the biochemical potency is established, the next crucial step is to assess the compound's activity in a cellular context.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay determines the ability of the novel compound to inhibit the phosphorylation of MET, VEGFR2, and their downstream signaling proteins within cancer cells.

Objective: To confirm target engagement and inhibition of downstream signaling pathways in a cellular environment.

Materials:

  • Cancer cell line expressing MET and VEGFR2 (e.g., HCC827GR, PC-9GR)[2]

  • Cell culture medium and supplements

  • HGF and VEGF ligands

  • Novel compound and control inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-MET, anti-total MET, anti-p-VEGFR2, anti-total VEGFR2, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed the selected cancer cell line in multi-well plates and allow them to adhere.

    • Starve the cells in serum-free medium for a specified period (e.g., 12-24 hours).

    • Pre-treat the cells with various concentrations of the novel compound or control inhibitors for a defined duration.

    • Stimulate the cells with HGF or VEGF to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the appropriate primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[15][16][17]

Protocol: Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing insight into the cytotoxic or cytostatic effects of the novel compound.[18][19][20]

Objective: To determine the effect of the novel compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Novel compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized reagent)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the novel compound or control inhibitors and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Tier 3: In Vivo Xenograft Models - Assessing Anti-tumor Efficacy in a Living System

The final stage of preclinical benchmarking involves evaluating the anti-tumor efficacy of the novel compound in an in vivo model.

Protocol: Tumor Xenograft Study

This experiment assesses the ability of the novel compound to inhibit tumor growth in immunodeficient mice bearing human tumor xenografts.

Objective: To evaluate the in vivo anti-tumor activity of the novel compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to be dependent on MET or VEGFR2 signaling

  • Novel compound formulated for administration (e.g., oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant the selected human tumor cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the novel compound or vehicle control to the respective groups according to a predetermined schedule (e.g., once daily).

  • Tumor Measurement and Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Study Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowed size.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[21]

Conclusion

This guide provides a comprehensive, yet flexible, framework for the rigorous benchmarking of novel MET/VEGFR2 inhibitors. By systematically progressing through in vitro biochemical, cellular, and in vivo assays, and by comparing the data against established inhibitors, researchers can generate a robust dataset to support the continued development of promising new anti-cancer therapeutics. The emphasis on understanding the underlying scientific principles and ensuring the self-validating nature of each protocol is paramount to achieving trustworthy and impactful results.

References

  • Cabozantinib is an Orally Active VEGFR2/MET Inhibitor for Tumor Research. (2023, August 28). MedKoo.
  • Cabozantinib malate (XL184) - MET and VEGFR2 Inhibitor. APExBIO.
  • Cabozantinib (XL184). MedChemExpress.
  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298-2308.
  • Lenv
  • Cabozantinib (XL184). Selleck Chemicals.
  • Lenvatinib (E7080) - Potent VEGFR Inhibitor. APExBIO.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. (2012, March 1). Cancer Network.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. Benchchem.
  • VEGFR (Inhibitors Agonists Modul
  • Zhang, Y., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Experimental & Clinical Cancer Research, 43(1), 1-17.
  • Dual Inhibition of MET and VEGFR-2 by MET Kinase-IN-4: A Technical Overview. Benchchem.
  • Grande, E., et al. (2015). Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment.
  • Zhang, Y., et al. (2024). Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. Journal of Experimental & Clinical Cancer Research, 43(1), 1-17.
  • Crizotinib (PF-02341066). MedChemExpress.
  • Application Notes and Protocols for Cell Viability Assays of Imidazole Compounds. Benchchem.
  • Dong, Q. Z., et al. (2018). The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 37(1), 1-15.
  • Matsui, J., et al. (2013). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters, 4(10), 967-971.
  • Ambati, S. R., et al. (2013). Crizotinib, a c-Met Inhibitor, Prevents Metastasis in a Metastatic Uveal Melanoma Model. Molecular Cancer Therapeutics, 12(12), 2809-2819.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
  • MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. (2024, February 19). BMB Reports.
  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
  • Western blot for phosphoryl
  • Ayoub, N. M., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4849-4863.
  • Tan, B., et al. (2017). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer. Scientific Reports, 7(1), 1-10.
  • Li, X., et al. (2018). Crosstalk between VEGFR and other receptor tyrosine kinases for TKI therapy of metastatic renal cell carcinoma. Cancer Letters, 417, 10-18.
  • VEGF induces MET activation through VEGFR2/MET complex in NSCLC cells.
  • Regulation of VEGFR2 and AKT Signaling by Musashi-2 in Lung Cancer. (2023, April 28). MDPI.
  • E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. (2010). Cancer Science, 101(1), 219-225.
  • Targeting the VEGFR2 signaling pathway for angiogenesis and fibrosis regulation in neovascular age-related macular degeneration. (2024, October 27). Signal Transduction and Targeted Therapy.
  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. (2012). Journal of Cancer Science & Therapy, 4(5), 119-124.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad.
  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • Application Notes and Protocols for Measuring VEGFR2-IN-7 IC50 in Cancer Cell Lines. Benchchem.
  • Phospho-VEGFR-2 (Tyr1054)
  • Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium. (2011, December 12). PLoS ONE, 6(12), e28817.
  • Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. (2021). European Journal of Medicinal Chemistry, 219, 113442.
  • Expression of VEGFR2 by human tumour xenografts.
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8).
  • Targeting VEGFR1- and VEGFR2-expressing non-tumor cells is essential for esophageal cancer therapy. (2017). Oncotarget, 8(17), 28484-28496.
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers in Cell and Developmental Biology.
  • A critical role of VEGFR2 in lymphatic tumor metastasis. (2023, February 16). bioRxiv.
  • Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice. (2010, October 11).
  • VEGF signaling p

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